Product packaging for 2-Methyl-1-octen-3-yne(Cat. No.:CAS No. 17603-76-8)

2-Methyl-1-octen-3-yne

Cat. No.: B100749
CAS No.: 17603-76-8
M. Wt: 122.21 g/mol
InChI Key: FPKTZBDAOSTAHN-UHFFFAOYSA-N
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Description

2-Methyl-1-octen-3-yne is a useful research compound. Its molecular formula is C9H14 and its molecular weight is 122.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B100749 2-Methyl-1-octen-3-yne CAS No. 17603-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloct-1-en-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKTZBDAOSTAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170070
Record name 2-Methyl-1-octen-3-yne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17603-76-8
Record name 2-Methyl-1-octen-3-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017603768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-octen-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1-octen-3-yne, a valuable enyne compound. Due to the limited availability of a specific, detailed experimental protocol in published literature, this document outlines a plausible and robust synthetic route based on the well-established Sonogashira coupling reaction. Furthermore, it compiles essential physicochemical and spectral data for the characterization of this molecule. This guide is intended to serve as a foundational resource for researchers in organic synthesis and drug development who are interested in the preparation and properties of substituted enynes.

Introduction

This compound is an organic compound featuring both a double and a triple bond, classifying it as an enyne. The unique electronic and structural properties of the enyne moiety make it a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and functional materials. This guide details a proposed synthetic pathway and summarizes the key analytical data for the unambiguous identification and characterization of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for handling, purification, and analysis of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₄[1][2]
Molecular Weight 122.21 g/mol [2]
CAS Number 17603-76-8[1][2]
Boiling Point 67-69 °C at 36 mmHg
Density 0.775 g/cm³
IUPAC Name 2-methyloct-1-en-3-yne[2]

Synthesis of this compound

Proposed Synthetic Scheme: Sonogashira Coupling

The proposed synthesis involves the coupling of a suitable vinyl halide, 2-bromo-1-propene, with a terminal alkyne, 1-hexyne, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

G 1-Hexyne 1-Hexyne Reaction Reaction 1-Hexyne->Reaction 2-Bromo-1-propene 2-Bromo-1-propene 2-Bromo-1-propene->Reaction Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Reaction CuI CuI CuI->Reaction Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction Workup_Purification Aqueous Workup & Column Chromatography Reaction->Workup_Purification This compound This compound Workup_Purification->this compound

Caption: Proposed synthesis workflow for this compound via Sonogashira coupling.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Sonogashira coupling reactions and should be optimized for this specific transformation.

Materials:

  • 1-Hexyne

  • 2-Bromo-1-propene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF as the solvent, followed by freshly distilled triethylamine (2.0 eq).

  • To the stirring solution, add 1-hexyne (1.2 eq) via syringe.

  • Finally, add 2-bromo-1-propene (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Characterization Data

The following table summarizes the expected spectral data for this compound, which is essential for its structural elucidation and purity assessment.

Table 2: Spectral Data for this compound

Technique Expected Key Signals Reference
¹³C NMR Data available in spectral databases.[2]
¹H NMR Characteristic signals for vinyl and methyl protons, as well as the alkyl chain.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 122.21.[2]
Infrared (IR) Spectroscopy C≡C stretch (~2200-2260 cm⁻¹), C=C stretch (~1640-1680 cm⁻¹), =C-H stretch (~3010-3095 cm⁻¹), and C-H stretches from the alkyl chain (~2850-2960 cm⁻¹).[6][7]

Logical Relationships in Enyne Synthesis

The synthesis of 1,3-enynes, such as this compound, can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired stereochemistry, and functional group tolerance. The following diagram illustrates the logical relationships between some common synthetic approaches to 1,3-enynes.

G cluster_start Starting Materials cluster_reactions Synthetic Methods Terminal Alkyne Terminal Alkyne Sonogashira Coupling Sonogashira Coupling Terminal Alkyne->Sonogashira Coupling Vinyl Halide Vinyl Halide Vinyl Halide->Sonogashira Coupling Aldehyde/Ketone Aldehyde/Ketone Wittig Reaction Wittig Reaction Aldehyde/Ketone->Wittig Reaction Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Wittig Reaction Propargyl Derivative Propargyl Derivative Grignard Reaction Grignard Reaction Propargyl Derivative->Grignard Reaction Grignard Reagent Grignard Reagent Grignard Reagent->Grignard Reaction Enyne Product Enyne Product Sonogashira Coupling->Enyne Product Wittig Reaction->Enyne Product Grignard Reaction->Enyne Product

Caption: Common synthetic routes to 1,3-enynes.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The proposed Sonogashira coupling protocol offers a reliable starting point for its laboratory preparation. The compiled physicochemical and spectral data will aid researchers in the identification and quality control of this compound. The logical diagram of synthetic approaches further contextualizes the synthesis of this and related enyne structures. This document is intended to facilitate further research and application of this compound in various fields of chemical science.

References

Spectroscopic Profile of 2-Methyl-1-octen-3-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Methyl-1-octen-3-yne (CAS No. 17603-76-8). The information detailed herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document presents available experimental data for Mass Spectrometry (MS) and Infrared (IR) spectroscopy, alongside predicted Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols for acquiring such spectra are also provided.

Compound Information

PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 17603-76-8NIST[1]
Molecular Formula C₉H₁₄NIST[1][2]
Molecular Weight 122.21 g/mol PubChem[3]
Chemical Structure
alt text
PubChem

Spectroscopic Data Summary

The following sections summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.3 - 5.5s2H=CH₂
~2.2 - 2.4t2H-C≡C-CH₂-
~1.8 - 1.9s3H-C(CH₃)=
~1.4 - 1.6m2H-CH₂-CH₂-CH₃
~1.3 - 1.4m2H-CH₂-CH₃
~0.9t3H-CH₃

Disclaimer: Data are predicted and may not reflect experimental values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~128=C(CH₃)-
~122=CH₂
~92-C≡C-
~80-C≡C-
~31-C≡C-CH₂-
~22-CH₂-CH₂-CH₃
~20-C(CH₃)=
~19-CH₂-CH₃
~14-CH₃

Disclaimer: Data are predicted and may not reflect experimental values.

Infrared (IR) Spectroscopy

The following data is derived from the vapor phase IR spectrum available from the National Institute of Standards and Technology (NIST).[4][5]

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium=C-H stretch
~2960, ~2870StrongC-H stretch (alkane)
~2220Medium-Weak-C≡C- stretch
~1620MediumC=C stretch
~890Strong=CH₂ bend (out-of-plane)
Mass Spectrometry (MS)

The mass spectrometry data was obtained from the NIST database and represents the electron ionization (EI) fragmentation pattern.[2]

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative IntensityPossible Fragment
122Moderate[M]⁺ (Molecular Ion)
107High[M-CH₃]⁺
93High[M-C₂H₅]⁺
79Base Peak[C₆H₇]⁺
65Moderate[C₅H₅]⁺
53Moderate[C₄H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Tetramethylsilane (TMS) as an internal standard

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H spectrum and determine the multiplicities of the peaks.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Gas cell with KBr or NaCl windows

  • Vacuum line

  • This compound sample (volatile liquid)

Procedure:

  • Sample Preparation (Vapor Phase):

    • Evacuate the gas cell using a vacuum line.

    • Introduce a small amount of the volatile liquid sample into the cell. The liquid will vaporize under reduced pressure, filling the cell with the gaseous sample.

  • Background Spectrum:

    • Acquire a background spectrum of the empty (evacuated) gas cell. This will be subtracted from the sample spectrum to remove contributions from atmospheric gases (e.g., CO₂, H₂O) and the cell itself.

  • Sample Spectrum:

    • Acquire the IR spectrum of the sample in the gas cell.

    • Typically, the spectrum is recorded over the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Helium carrier gas

  • This compound sample

  • Solvent (e.g., dichloromethane or hexane)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • GC-MS System Setup:

    • Set the GC oven temperature program to ensure good separation of the analyte from any impurities and the solvent.

    • Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

    • Use a standard non-polar capillary column (e.g., DB-5ms).

    • Set the MS to operate in Electron Ionization (EI) mode at a standard energy (70 eV).

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

    • The mass spectrometer will generate a mass spectrum for each eluting compound.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Structure Verified Structure Structure->Final_Structure Functional_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-1-octen-3-yne (CAS No. 17603-76-8). The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed compilation of its characteristics. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the synthesis and analysis of this compound and employs visual diagrams to illustrate key experimental workflows and chemical reactivity pathways.

General and Chemical Identification

This compound is a conjugated enyne, a class of organic compounds characterized by the presence of a carbon-carbon double bond adjacent to a carbon-carbon triple bond. This structural motif imparts unique reactivity and makes it a potentially valuable building block in organic synthesis.

Identifier Value Source
IUPAC Name 2-methyloct-1-en-3-yne[1]
CAS Number 17603-76-8[1]
Molecular Formula C₉H₁₄[1]
SMILES CCCCC#CC(=C)C[1]
InChI InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h2,4-6H2,1,3H3[1]
InChIKey FPKTZBDAOSTAHN-UHFFFAOYSA-N[1]

Tabulated Physical and Computed Properties

The following tables summarize the key physical and computed properties of this compound, providing a quantitative snapshot of its characteristics.

Table 2.1: Physical Properties
Property Value Source
Boiling Point 67-69°C at 36 mmHgChemicalBook
Density 0.775 g/cm³ChemicalBook
Kovats Retention Index (Semi-standard non-polar) 981[1]
Table 2.2: Computed Properties
Property Value Source
Molecular Weight 122.21 g/mol [1]
Exact Mass 122.109550447 Da[1]
XLogP3 3.5PubChem
Topological Polar Surface Area 0 ŲPubChem
Heavy Atom Count 9PubChem

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

  • Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which can be used for its identification in complex mixtures.[1][2]

  • Infrared (IR) Spectroscopy: The vapor phase IR spectrum is available and can be found in the NIST/EPA Gas-Phase Infrared Database.[2][3] Key expected absorptions would include those for C=C stretching, C≡C stretching, and sp² and sp³ C-H stretching.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectral data is available and can be used to confirm the carbon framework of the molecule.[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the conjugated enyne functional group. This system is susceptible to a variety of transformations, making it a versatile synthetic intermediate.

The reactions of alkynes, such as this compound, often mirror those of alkenes, with addition reactions being typical.[4] In these reactions, the carbon-carbon triple bond can be converted to a double bond.[4] The resulting alkene can then potentially undergo further reactions.[4]

The enyne moiety is a key structural unit in many biologically active and natural compounds.[5] The reactivity of enynes can be complex, with different reaction pathways possible, including Alder-ene reactions and Myers-Saito cycloaromatization, depending on the substituents.

The following diagram illustrates the primary sites of reactivity on the this compound molecule.

G cluster_molecule This compound cluster_reactivity Potential Reaction Sites mol C₄H₉-C≡C-C(CH₃)=CH₂ electrophilic Electrophilic Addition (e.g., HBr, Br₂) mol->electrophilic Alkene & Alkyne nucleophilic Nucleophilic Addition (e.g., R₂CuLi) mol->nucleophilic Alkyne (conjugate addition) cycloaddition Cycloaddition Reactions (e.g., Diels-Alder) mol->cycloaddition Enyne system metathesis Enyne Metathesis mol->metathesis Enyne system

Reactivity of this compound.

Experimental Protocols

Representative Synthesis: Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6]

Objective: To synthesize an enyne via Sonogashira coupling.

Materials:

  • Vinyl halide (e.g., 2-bromo-1-propene)

  • Terminal alkyne (e.g., 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) cocatalyst (e.g., CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add the vinyl halide, terminal alkyne, and solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, copper(I) cocatalyst, and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., Elite-5MS, 30 m x 0.25 mm ID x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C (hold for 2 min), then ramp at 10°C/min to 300°C (hold for 5 min).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Compare the obtained mass spectrum and retention time with a reference spectrum from a database (e.g., NIST).

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of this compound.

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Filter the solution if any solid particles are present.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Analytical Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

  • Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a liquid cell.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the enyne functional group, such as C=C stretching (around 1640 cm⁻¹), C≡C stretching (around 2200-2100 cm⁻¹), and =C-H and -C-H stretching (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively).

Experimental and Analytical Workflow

The following diagram provides a logical workflow for the synthesis and characterization of this compound.

G start Synthesis (e.g., Sonogashira Coupling) workup Reaction Workup & Crude Product Isolation start->workup purification Purification (e.g., Column Chromatography) workup->purification pure_product Pure this compound purification->pure_product gcms GC-MS Analysis pure_product->gcms nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ftir FTIR Spectroscopy pure_product->ftir

General workflow for synthesis and analysis.

Conclusion

This technical guide has consolidated the available physical, chemical, and spectroscopic data for this compound. The provided tables offer a quick reference for its quantitative properties, while the outlined experimental protocols furnish a practical framework for its synthesis and analysis. The inherent reactivity of the conjugated enyne system suggests its potential as a versatile intermediate in the synthesis of more complex molecules, a feature of significant interest to the chemical and pharmaceutical research communities.

References

2-Methyl-1-octen-3-yne: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the discovery and natural sources of the compound 2-Methyl-1-octen-3-yne. While information on its initial discovery remains elusive in publicly accessible scientific literature, its presence as a natural product has been identified in the essential oil of Ephedra sinica. This document details the analytical methods used for its identification, presents available physicochemical data, and outlines a generalized experimental protocol for its isolation and analysis from this botanical source. The lack of extensive research on this compound highlights potential opportunities for further investigation into its biosynthesis, pharmacological properties, and broader natural distribution.

Introduction

This compound is a volatile organic compound with the chemical formula C₉H₁₄.[1] Its structure features a conjugated system of a double bond and a triple bond, with a methyl substituent at the second position. While the history of its initial synthesis or discovery is not well-documented in available scientific literature, its identification as a natural product has been noted. This guide aims to consolidate the existing information on its natural sources and the methodologies employed for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for designing appropriate extraction, isolation, and analytical procedures.

PropertyValueSource
Molecular Formula C₉H₁₄PubChem
Molecular Weight 122.21 g/mol PubChem
CAS Number 17603-76-8PubChem
IUPAC Name 2-methyloct-1-en-3-ynePubChem
Kovats Retention Index 981 (semi-standard non-polar column)NIST

Natural Sources

To date, the only documented natural source of this compound is the essential oil of the plant Ephedra sinica, also known as Ma Huang.

Ephedra sinica

In a 2006 study by Wang et al. published in Food Chemistry, this compound was identified as a constituent of the essential oil hydrodistilled from the aerial parts of Ephedra sinica collected from Northeastern China.[2][3] The study focused on the chemical variation of the essential oil components across different populations of the plant. While the paper lists numerous compounds, specific quantitative data for this compound was not available in the accessible abstracts.

Discovery and Isolation Workflow

The general workflow for the discovery of this compound as a natural product from Ephedra sinica can be conceptualized as a multi-step process involving extraction, separation, and identification.

Discovery_and_Isolation_Workflow cluster_collection Plant Material cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification Plant Ephedra sinica (Aerial Parts) Hydrodistillation Hydrodistillation Plant->Hydrodistillation Extraction of Essential Oil GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Hydrodistillation->GCMS Separation of Volatile Compounds DataAnalysis Data Analysis GCMS->DataAnalysis Generation of Mass Spectra CompoundID This compound Identification DataAnalysis->CompoundID Spectral Library Comparison

A logical workflow for the discovery and identification of this compound from a natural source.

Experimental Protocols

While the specific experimental details from the primary study by Wang et al. (2006) could not be fully retrieved, a generalized protocol for the isolation and identification of this compound from Ephedra sinica can be outlined based on common practices in phytochemical analysis of essential oils.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Ephedra sinica are collected, preferably during a specific season to ensure consistency in chemical composition.

  • Drying: The plant material is air-dried in a shaded, well-ventilated area to reduce moisture content.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Hydrodistillation for Essential Oil Extraction
  • Apparatus: A Clevenger-type apparatus is typically used for hydrodistillation.

  • Procedure:

    • A known quantity of the powdered plant material is placed in a round-bottom flask.

    • Sufficient distilled water is added to immerse the plant material.

    • The mixture is heated to boiling. The steam and volatile compounds rise and are condensed in a condenser.

    • The condensed liquid, a mixture of water and essential oil, is collected in a graduated tube where the oil separates from the water due to their immiscibility and density difference.

    • The essential oil is collected and dried over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the components of the essential oil.

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is commonly used for the separation of volatile compounds.

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: A temperature gradient is employed, for instance, starting at 60 °C, holding for a few minutes, and then ramping up to a final temperature of around 250-280 °C.

    • Carrier Gas: Helium is a common carrier gas with a constant flow rate.

  • Typical MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard.

    • Mass Range: Scanning from a low to a high m/z ratio (e.g., 40-500 amu).

    • Ion Source Temperature: Typically maintained around 230 °C.

  • Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those available in spectral libraries such as the NIST Mass Spectral Library.

Summary and Future Perspectives

The presence of this compound in the essential oil of Ephedra sinica is the only confirmed natural source found in the reviewed literature. Information regarding its initial discovery, either through synthesis or isolation, remains to be elucidated. The lack of quantitative data on its abundance in Ephedra sinica and the absence of reports on its presence in other natural sources suggest that this compound is relatively understudied.

For researchers and drug development professionals, this presents several opportunities:

  • Quantitative Analysis: A thorough quantitative analysis of this compound in various Ephedra species and populations would provide valuable chemotaxonomic data.

  • Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of this compound in Ephedra sinica could reveal novel enzymatic processes.

  • Pharmacological Screening: The unique chemical structure of this compound warrants investigation into its potential pharmacological activities.

  • Broader Screening of Natural Sources: A wider screening of plant and microbial essential oils could identify other natural sources of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-octen-3-yne is a conjugated enyne, a class of organic compounds characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond in conjugation. This structural motif imparts unique reactivity and stability to the molecule, making it a subject of interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including its synthesis, characteristic reactions, and thermodynamic properties. The information presented herein is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Synthesis of this compound

A potential synthetic pathway is outlined below:

Synthesis_of_2_Methyl_1_octen_3_yne 1-Hexyne 1-Hexyne Hexynyllithium 1-Hexynyllithium 1-Hexyne->Hexynyllithium Deprotonation n-BuLi n-Butyllithium in THF n-BuLi->Hexynyllithium Product This compound Hexynyllithium->Product Nucleophilic Substitution 2-Bromo-1-propene 2-Bromo-1-propene 2-Bromo-1-propene->Product Hydrohalogenation_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Enyne This compound Carbocation Resonance-Stabilized Allylic Carbocation Enyne->Carbocation Electrophilic Attack HBr HBr HBr->Carbocation Product_1_2 1,2-Addition Product Carbocation->Product_1_2 Nucleophilic Attack (Br-) at C2 Product_1_4 1,4-Addition Product Carbocation->Product_1_4 Nucleophilic Attack (Br-) at C4 Partial_Hydrogenation_Workflow Enyne This compound Diene 2-Methyl-1,3-octadiene Enyne->Diene Selective Reduction H2_Lindlar H₂ (1 atm) Lindlar's Catalyst H2_Lindlar->Diene Polymerization_Workflow Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polymerization Catalyst Metathesis Catalyst (e.g., Grubbs catalyst) Catalyst->Polymer

An In-Depth Technical Guide to 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-octen-3-yne, a member of the vinylacetylene class of organic compounds. This document consolidates available data on its chemical identity, physicochemical properties, and spectroscopic information. Due to the limited publicly available research on this specific molecule, this guide also infers potential synthetic pathways and reactivity based on the known chemistry of vinylacetylenes. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development who may be interested in exploring the properties and applications of this and related compounds.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₉H₁₄. Its structure features a conjugated system of a double bond and a triple bond, with a methyl substituent at the 2-position of the octene chain.

IUPAC Name: 2-methyloct-1-en-3-yne[1] CAS Number: 17603-76-8[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₄PubChem[1]
Molecular Weight122.21 g/mol PubChem[1]
Boiling Point67-69 °C (at 36 mmHg)ChemicalBook[2], NIST[3]
Density0.775 g/cm³ChemicalBook[2]
Kovats Retention Index981 (non-polar column)NIST[4]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following data is available through the National Institute of Standards and Technology (NIST) Chemistry WebBook:

  • Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions would include those for C=C stretching, C≡C stretching, and C-H stretching.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which details the fragmentation pattern of the molecule and allows for the determination of its molecular weight.[4]

  • Gas Chromatography (GC): The Kovats retention index from gas chromatography is a standardized measure of a compound's elution time, aiding in its identification in complex mixtures.[4]

Synthesis and Reactivity

Postulated Synthesis Workflow

A plausible synthetic route would involve the coupling of a suitable vinyl halide with a terminal alkyne, a reaction class that is well-established in organic chemistry. A potential workflow is outlined below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 1_Hexyne 1-Hexyne Catalyst Copper(I) Iodide (CuI) 1_Hexyne->Catalyst 2_chloro_propene 2-chloropropene 2_chloro_propene->Catalyst Product This compound Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF or DMSO) Solvent->Product

Caption: Postulated synthesis of this compound.

Experimental Protocol Considerations

A general experimental protocol based on the copper-catalyzed coupling of vinyl halides with terminal alkynes would involve the following steps:

  • Reaction Setup: A reaction vessel would be charged with the terminal alkyne (1-hexyne), a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, for instance, potassium carbonate.

  • Catalyst Introduction: A catalytic amount of copper(I) iodide would be added to the mixture.

  • Addition of Vinyl Halide: The vinyl halide (e.g., 2-chloropropene or 2-bromopropene) would be added to the reaction mixture.

  • Reaction Conditions: The reaction would likely be heated to facilitate the coupling. The specific temperature and reaction time would need to be optimized.

  • Workup and Purification: Upon completion, the reaction mixture would be subjected to an aqueous workup to remove the catalyst and inorganic salts. The crude product would then be purified, typically by distillation or column chromatography, to yield pure this compound.

Reactivity

The reactivity of this compound is dictated by the presence of the conjugated enyne system. This functionality allows for a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis.

  • Electrophilic Addition: The double and triple bonds can undergo electrophilic addition reactions. The regioselectivity of these additions would be influenced by the electronic effects of the methyl group and the conjugated system. For instance, the reaction with hydrogen halides (HX) could potentially lead to the formation of halogenated dienes.

  • Nucleophilic Addition: The triple bond, in particular, can be susceptible to nucleophilic attack, especially under basic conditions or in the presence of organometallic reagents.

  • Pericyclic Reactions: The conjugated system can participate in pericyclic reactions such as Diels-Alder reactions, where it could act as the diene or dienophile, depending on the reaction partner.

  • Reduction: The double and triple bonds can be selectively or fully reduced using various hydrogenation methods (e.g., catalytic hydrogenation with different catalysts like Lindlar's catalyst for selective reduction of the alkyne to a cis-alkene).

The logical relationship of these potential reactions is illustrated in the following diagram.

G cluster_reactions Potential Reactions cluster_products Product Classes Start This compound Electrophilic_Addition Electrophilic Addition (e.g., + HX) Start->Electrophilic_Addition Nucleophilic_Addition Nucleophilic Addition (e.g., + Nu-) Start->Nucleophilic_Addition Pericyclic_Reaction Pericyclic Reaction (e.g., Diels-Alder) Start->Pericyclic_Reaction Reduction Reduction (e.g., H2/Catalyst) Start->Reduction Halogenated_Diene Halogenated Diene Electrophilic_Addition->Halogenated_Diene Substituted_Allene_or_Alkyne Substituted Allene or Alkyne Nucleophilic_Addition->Substituted_Allene_or_Alkyne Cycloadduct Cycloadduct Pericyclic_Reaction->Cycloadduct Alkene_or_Alkane Alkene or Alkane Reduction->Alkene_or_Alkane

Caption: Potential reactivity of this compound.

Applications in Research and Drug Development

Currently, there is a lack of published research detailing the biological activity or drug development applications of this compound. However, the enyne moiety is a structural motif found in some natural products and pharmacologically active compounds. The exploration of this and similar molecules could be a point of interest for medicinal chemists in the synthesis of novel molecular scaffolds.

Conclusion

This compound is a sparsely documented chemical compound. This guide has compiled the available physicochemical and spectroscopic data. While specific experimental protocols and biological applications are not currently published, this document provides a theoretical framework for its synthesis and reactivity based on established chemical principles. It is hoped that this guide will serve as a valuable starting point for researchers and professionals interested in further investigating the properties and potential applications of this molecule.

References

A Comprehensive Technical Review of 2-Methyl-1-octen-3-yne and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Properties, and Therapeutic Potential of a Promising Class of Enyne Compounds

This technical guide provides a comprehensive literature review of 2-Methyl-1-octen-3-yne and its analogs, targeting researchers, scientists, and professionals in drug development. This document synthesizes the current understanding of the chemical properties, synthesis methodologies, and biological activities of this class of compounds, with a focus on their potential therapeutic applications. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols and conceptual frameworks are illustrated with detailed diagrams.

Physicochemical Properties of this compound

This compound is a conjugated enyne with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol . A summary of its key physicochemical properties is provided in Table 1. This data is crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference
Molecular Formula C₉H₁₄[1][2][3]
Molecular Weight 122.21 g/mol [3]
CAS Number 17603-76-8[1][2][3]
IUPAC Name 2-methyloct-1-en-3-yne[3]
SMILES CCCCC#CC(=C)C[3]

Synthesis of this compound and Its Analogs

General Synthetic Strategies for 1,3-Enynes

Several catalytic and non-catalytic methods have been developed for the synthesis of 1,3-enynes. A common approach is the cross-coupling of a vinyl component with a terminal alkyne. The Sonogashira coupling, which utilizes a palladium catalyst and a copper co-catalyst, is a widely employed method for this transformation.[4]

A generalized workflow for the synthesis of 2-alkyl-1-en-3-ynes, a class of compounds analogous to this compound, is depicted below. This process typically involves the coupling of a terminal alkyne with a vinyl halide or triflate.

References

Potential Biological Activity of 2-Methyl-1-octen-3-yne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide explores the potential biological activities of the novel enyne compound, 2-Methyl-1-octen-3-yne. While specific experimental data for this molecule is not currently available in published literature, this document provides a comprehensive overview based on the known biological activities of structurally related enyne compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental protocols to investigate the potential anti-inflammatory, antimicrobial, and cytotoxic properties of this compound. All presented protocols and pathways are based on established methodologies for analogous compounds.

Introduction

This compound is a small molecule belonging to the enyne class of compounds, characterized by the presence of both a double (ene) and a triple (yne) bond. Its chemical structure is provided in Figure 1.

Chemical Structure:

  • IUPAC Name: 2-methyloct-1-en-3-yne[1]

  • Molecular Formula: C₉H₁₄[1][2]

  • Molecular Weight: 122.21 g/mol [1]

  • CAS Number: 17603-76-8[1][2]

Enyne derivatives are found in various natural products, including those isolated from terrestrial plants and fungi, and have garnered significant attention for their diverse and potent biological activities.[3][4] The structural motifs of enynes are present in numerous biologically active molecules, suggesting their potential as scaffolds in drug discovery.[4] This guide will focus on three key areas of potential biological activity for this compound: anti-inflammatory, antimicrobial, and cytotoxic effects.

Potential Biological Activities

Based on the known bioactivities of the broader enyne class, this compound is hypothesized to exhibit the following biological effects.

Anti-inflammatory Activity

Enyne derivatives have been reported to possess potent anti-inflammatory properties.[3][4] This activity is often attributed to their structural similarity to natural anti-inflammatory agents.[3][4] The mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways, such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines.

A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound is presented below.

G Hypothetical Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines transcription This compound This compound This compound->IKK inhibits? G Antimicrobial Activity Screening Workflow Start Start Prepare Compound Stock Prepare Compound Stock Start->Prepare Compound Stock Bacterial Culture Bacterial Culture Start->Bacterial Culture MIC Assay MIC Assay Prepare Compound Stock->MIC Assay Bacterial Culture->MIC Assay MBC Assay MBC Assay MIC Assay->MBC Assay Time-Kill Assay Time-Kill Assay MBC Assay->Time-Kill Assay Mechanism of Action Studies Mechanism of Action Studies Time-Kill Assay->Mechanism of Action Studies End End Mechanism of Action Studies->End

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-1-octen-3-yne in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Methyl-1-octen-3-yne as a terminal alkyne component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. While direct experimental data for this specific enyne in CuAAC reactions is not extensively documented in published literature, its structural features as a terminal alkyne suggest its utility in this highly efficient bioconjugation and material science tool.

Introduction to this compound in Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and form byproducts that are easily removed.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, involving the reaction of a terminal alkyne with an azide to form a stable 1,2,3-triazole linkage.[1][3][4] This reaction is known for its high efficiency, regioselectivity (forming the 1,4-disubstituted regioisomer), and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[1][5]

This compound is a terminal alkyne, making it a suitable candidate for participation in CuAAC reactions. Its unique structure, featuring a conjugated vinyl group adjacent to the alkyne, may offer distinct properties to the resulting triazole products. This document provides a generalized protocol for the use of this compound in a typical CuAAC reaction and discusses potential considerations.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C₉H₁₄[6]
Molecular Weight 122.21 g/mol [6]
CAS Number 17603-76-8[6]
IUPAC Name 2-methyloct-1-en-3-yne[6]
SMILES CCCCC#CC(=C)C[6]

General Reaction Scheme

The CuAAC reaction involving this compound and an organic azide (R-N₃) is expected to proceed as follows, yielding a 1,4-disubstituted triazole.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne This compound Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Azide Organic Azide (R-N₃) Azide->Triazole Copper Cu(I) Source (e.g., CuSO₄ + Na Ascorbate) Copper->Triazole catalysis

Caption: General scheme of the CuAAC reaction.

Experimental Protocol: A General Guideline

This protocol provides a general procedure for the CuAAC reaction using this compound with a model azide, such as benzyl azide. Researchers should optimize the reaction conditions for their specific substrates and applications.

Materials:

  • This compound

  • Benzyl azide (or other organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like tert-butanol or DMF)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)[7]

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of this compound in the chosen organic co-solvent.

    • Prepare a 100 mM solution of the organic azide in the same co-solvent.

    • Prepare a 100 mM aqueous solution of sodium ascorbate. This solution should be freshly prepared.

    • Prepare a 50 mM aqueous solution of CuSO₄·5H₂O.

    • If using a ligand, prepare a 100 mM aqueous solution of THPTA.

  • Reaction Setup:

    • In a reaction vessel, add the desired volume of the this compound stock solution (e.g., 1 equivalent).

    • Add the organic azide stock solution (e.g., 1-1.2 equivalents).

    • Add the appropriate amount of water and co-solvent to achieve the desired final reaction concentration (typically 0.1-1 M).

    • If using a ligand, add the THPTA solution (typically 1-5 mol% relative to the alkyne).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Reaction:

    • Add the CuSO₄·5H₂O solution (typically 1-5 mol% relative to the alkyne).

    • Add the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the alkyne).

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product. Common methods include extraction with an organic solvent, precipitation, or purification by column chromatography.

Experimental Workflow Diagram:

Experimental_Workflow A Prepare Stock Solutions (Alkyne, Azide, Catalyst) B Combine Reactants (Alkyne, Azide, Solvents) A->B C Degas the Mixture (N₂ or Ar) B->C D Add Catalyst System (CuSO₄, Na Ascorbate) C->D E Reaction at Room Temp. D->E F Monitor Progress (TLC, LC-MS) E->F G Work-up & Purification F->G Reaction Complete H Characterization G->H

Caption: A typical workflow for a CuAAC experiment.

Potential Considerations for this compound

  • Steric Hindrance: The methyl group adjacent to the vinyl group may introduce some steric hindrance around the alkyne, which could potentially affect the reaction rate compared to unhindered terminal alkynes. However, CuAAC is generally tolerant of a wide range of sterically demanding substrates.[8][9]

  • Reactivity of the Enyne System: The conjugated system of the double and triple bond in this compound is a notable feature. While the terminal alkyne is the primary reactive site for CuAAC, the potential for side reactions involving the vinyl group under the reaction conditions should be considered, although this is generally not a major issue in standard CuAAC protocols.

  • Solubility: The hydrophobic alkyl chain of this compound may necessitate the use of organic co-solvents in aqueous click reactions to ensure solubility of all reaction components.

Applications in Drug Development and Material Science

The triazole linkage formed through click chemistry is highly stable and is considered a bioisostere of the amide bond.[5] This makes it an attractive linker in medicinal chemistry for the synthesis of drug candidates, peptidomimetics, and bioconjugates. The incorporation of the this compound moiety would introduce a unique lipophilic and structurally defined fragment into the final molecule.

In material science, the resulting polymer or surface functionalized with the triazole derived from this compound could exhibit altered physical properties, such as hydrophobicity and thermal stability, due to the specific nature of the octenyl-methyl substituent.

Conclusion

This compound represents a viable, though not yet widely explored, terminal alkyne for use in copper(I)-catalyzed azide-alkyne cycloaddition reactions. The general protocols and considerations outlined in these application notes provide a solid foundation for researchers to begin exploring the use of this compound in their synthetic endeavors, from drug discovery to the development of novel materials. As with any new substrate, empirical optimization of reaction conditions is recommended to achieve the best results.

References

Application Notes and Protocols for Catalytic Transformations Involving 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the general reactivity of terminal 1,3-enynes and analogous substrates due to a lack of specific published data on the catalytic transformations of 2-Methyl-1-octen-3-yne. These should be considered as starting points for research and development, and optimization for the specific substrate is recommended.

Introduction to the Reactivity of this compound

This compound is a conjugated enyne, a versatile building block in organic synthesis. Its structure, featuring both a terminal double bond and an internal triple bond, allows for a rich variety of catalytic transformations. The electron-rich nature of the double bond and the triple bond's ability to participate in various cycloadditions and coupling reactions make it a valuable precursor for the synthesis of complex molecules, including those relevant to drug discovery and materials science.

This document outlines potential catalytic transformations of this compound, including palladium-catalyzed cross-coupling reactions and nickel-catalyzed regiodivergent sulfonylarylation, based on established methodologies for similar 1,3-enynes.

Palladium-Catalyzed Cross-Coupling of 1,3-Enynes

Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds. In the context of 1,3-enynes like this compound, palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents, leading to the synthesis of highly substituted and conjugated systems. These products are valuable intermediates in the synthesis of natural products and functional materials.

Application Note: Synthesis of Substituted 1,3-Enynes

This protocol describes a general method for the palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl halide, a reaction analogous to the Sonogashira coupling, which can be adapted for the functionalization of the triple bond in enynes. By analogy, this compound could potentially be coupled with various aryl or vinyl halides.

Table 1: Representative Data for Palladium-Catalyzed Cross-Coupling of Terminal Alkynes with Vinyl Halides

EntryAlkyneVinyl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylacetylene(E)-β-BromostyrenePd(PPh₃)₄ (2)-Et₃NTHF6085
21-Hexyne1-IodocyclohexenePdCl₂(PPh₃)₂ (3)PPh₃ (6)Cs₂CO₃DMF8078
3Trimethylsilylacetylene2-BromopropenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10092

Note: This data is illustrative and based on general Sonogashira coupling reactions. Conditions for this compound would require optimization.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling
  • To an oven-dried Schlenk tube is added the palladium catalyst, ligand, and base.

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • The solvent, this compound (1.0 eq), and the aryl/vinyl halide (1.2 eq) are added via syringe.

  • The reaction mixture is stirred at the specified temperature and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Logical Workflow for Palladium-Catalyzed Cross-Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd Catalyst, Ligand, and Base B Inert Atmosphere A->B C Add Solvent, Enyne, and Halide B->C D Heat and Stir C->D E Quench Reaction D->E F Extraction E->F G Purification F->G G Ni0 Ni(0) Complex IntermediateA Oxidative Addition (Ni(II) Intermediate) Ni0->IntermediateA ArSO₂Cl Enyne This compound IntermediateB Coordination of Enyne Enyne->IntermediateB ArSO2Cl ArSO₂Cl ArBOH2 ArB(OH)₂ IntermediateD Transmetalation ArBOH2->IntermediateD Base Base Base IntermediateA->IntermediateB IntermediateC Migratory Insertion IntermediateB->IntermediateC IntermediateC->IntermediateD Product Dienyl Sulfone IntermediateD->Product Reductive Elimination Product->Ni0 Catalyst Regeneration

Application Notes and Protocols for the Polymerization of 2-Methyl-1-octen-3-yne and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the polymerization of 2-methyl-1-octen-3-yne is limited in the available scientific literature. The following application notes and protocols are based on established principles and methodologies for the polymerization of structurally related conjugated enyne and vinylacetylene monomers. These should be considered as a starting point for research and development, and optimization will be necessary for this specific monomer and its derivatives.

Introduction

This compound is a conjugated enyne monomer with the chemical structure C9H14.[1][2][3][4][5][6][7][8][9] Its structure, containing both a vinyl and an acetylenic group in conjugation, offers unique opportunities for polymerization, leading to polymers with potentially interesting properties for applications in materials science and drug delivery. The presence of the double and triple bonds allows for various polymerization mechanisms to be explored, including radical, anionic, and coordination polymerization. The resulting polymers would possess pendant alkyne groups, which are valuable for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of bioactive molecules, targeting ligands, or imaging agents.

Potential Polymerization Methods

Based on the reactivity of similar conjugated enyne monomers, the following polymerization methods are proposed for this compound.

Radical Polymerization

Radical polymerization is a versatile and robust method for a wide range of vinyl monomers and is a promising approach for this compound.[10][11][12][13] The polymerization would likely proceed primarily through the vinyl group (1,2-addition), resulting in a polymer with pendant acetylene moieties.[10]

This protocol is a general guideline and should be optimized for specific experimental setups and desired polymer characteristics.

Materials:

  • This compound (monomer)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF), or 1,4-Dioxane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk line or glovebox for inert atmosphere techniques

  • Polymerization vessel (e.g., Schlenk flask)

  • Precipitation solvent (e.g., Methanol, Hexane)

Procedure:

  • Monomer Purification: Purify the this compound monomer by distillation under reduced pressure to remove any inhibitors or impurities.

  • Initiator and Solvent Preparation: Recrystallize the radical initiator from a suitable solvent (e.g., methanol for AIBN). Dry the polymerization solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) and distill under an inert atmosphere.

  • Reaction Setup: Assemble the polymerization vessel, flame-dry it under vacuum, and then purge with inert gas.

  • Polymerization:

    • Add the desired amount of anhydrous solvent to the reaction vessel via a cannula or syringe.

    • Add the purified this compound monomer to the solvent.

    • Add the radical initiator. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer.

    • Degas the reaction mixture by several freeze-pump-thaw cycles.

    • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

    • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Termination and Isolation:

    • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by slowly adding the reaction solution to a stirred, large excess of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum to a constant weight.

The following table presents hypothetical data for the radical polymerization of this compound based on typical results for similar monomers. Actual results may vary.

EntryInitiator[Monomer]:[Initiator]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1AIBN100:1Toluene7012658,0001.8
2AIBN200:1Toluene70126015,0001.9
3BPO100:1Dioxane8010709,5001.7

Mn = Number-average molecular weight; PDI = Polydispersity index.

Anionic Polymerization

Anionic polymerization, particularly living anionic polymerization, offers excellent control over molecular weight, polydispersity, and polymer architecture.[6][14][15][16][17][18][19][20] Conjugated systems, such as that in this compound, can stabilize the propagating anionic center, making this method potentially suitable.[14]

Anionic polymerization requires stringent anhydrous and anaerobic conditions.

Materials:

  • This compound (monomer), rigorously purified.

  • Anionic initiator (e.g., n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexane).

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF) or Toluene).

  • Terminating agent (e.g., degassed Methanol).

  • Inert gas (e.g., Argon).

  • High-vacuum line and glassware designed for anionic polymerization.

Procedure:

  • Rigorous Purification:

    • Monomer: Stir this compound over a drying agent (e.g., CaH2) for several hours, then distill under high vacuum. A final purification step may involve titration with a dilute solution of a living anionic polymer until a faint color persists, followed by distillation.

    • Solvent: Purify the solvent by distillation from a sodium/benzophenone ketyl under an argon atmosphere.

  • Initiator Titration: Determine the exact concentration of the alkyllithium initiator by titration (e.g., with diphenylacetic acid).

  • Reaction Setup: Assemble the polymerization reactor under high vacuum and flame-dry all glassware. Purge the system with high-purity argon.

  • Polymerization:

    • Distill the purified solvent into the reaction vessel.

    • Cool the solvent to the desired polymerization temperature (e.g., -78 °C for THF).

    • Add the purified monomer via vacuum distillation or a gas-tight syringe.

    • Initiate the polymerization by adding the calculated amount of initiator solution dropwise. A color change often indicates the formation of the propagating anions.

    • Allow the polymerization to proceed. For living polymerizations, the reaction is typically very fast.

  • Termination and Isolation:

    • Terminate the polymerization by adding a degassed terminating agent (e.g., methanol). The color of the solution should disappear.

    • Allow the reaction to warm to room temperature.

    • Precipitate the polymer in a suitable non-solvent (e.g., methanol).

    • Filter, wash, and dry the polymer under vacuum.

The following table illustrates the expected level of control with living anionic polymerization.

EntryInitiatorSolventTemp (°C)[Monomer]:[Initiator]Mn (theor.) ( g/mol )Mn (exp.) ( g/mol )PDI
1n-BuLiTHF-7850:16,1006,3001.05
2n-BuLiTHF-78100:112,20012,5001.06
3sec-BuLiToluene25100:112,20012,0001.10

Mn (theor.) = ([Monomer]/[Initiator]) x MW_monomer + MW_initiator; Mn (exp.) = experimental Mn; PDI = Polydispersity index.

Coordination Polymerization

Ziegler-Natta catalysts are widely used for the polymerization of α-olefins.[1][4][21][22][23][24][25] Given the terminal vinyl group in this compound, coordination polymerization could be a viable method, potentially offering control over the stereochemistry of the polymer. A typical Ziegler-Natta catalyst system consists of a transition metal compound (e.g., TiCl4) and an organoaluminum compound (e.g., triethylaluminium, Al(C2H5)3).[1][4]

Materials:

  • This compound (monomer), purified.

  • Titanium tetrachloride (TiCl4).

  • Triethylaluminium (Al(C2H5)3).

  • Anhydrous, inert solvent (e.g., Heptane or Toluene).

  • Inert gas atmosphere.

Procedure:

  • Catalyst Preparation:

    • In a reaction vessel under an inert atmosphere, dissolve the organoaluminum compound in the anhydrous solvent.

    • Slowly add the titanium tetrachloride to the solution at a controlled temperature (e.g., 0 °C). A precipitate, the active catalyst, will form.

    • The catalyst is typically aged for a period of time before use.

  • Polymerization:

    • In a separate, inert-atmosphere reactor, add the solvent and the purified monomer.

    • Introduce the prepared catalyst slurry to the monomer solution.

    • Control the reaction temperature as required for the specific catalyst system.

    • The polymerization is often accompanied by the formation of a solid polymer.

  • Work-up:

    • Quench the reaction by adding an alcohol (e.g., isopropanol) containing a small amount of hydrochloric acid to deactivate the catalyst and precipitate the polymer.

    • Filter the polymer and wash extensively with alcohol and water to remove catalyst residues.

    • Dry the polymer under vacuum.

Visualizations

Reaction Scheme for Polymerization

Polymerization_Scheme Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polymerization Initiator Initiator (Radical, Anionic, or Catalyst) Initiator->Polymer

Caption: General scheme for the polymerization of this compound.

Experimental Workflow for Radical Polymerization

Radical_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification PurifyMonomer Purify Monomer ReactionSetup Reaction Setup (Inert Atmosphere) PurifyMonomer->ReactionSetup PrepareInitiator Prepare Initiator & Solvent PrepareInitiator->ReactionSetup Polymerization Polymerization (Heating) ReactionSetup->Polymerization Termination Termination Polymerization->Termination Precipitation Precipitation Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying FinalPolymer Final Polymer Drying->FinalPolymer

Caption: Workflow for a typical radical polymerization experiment.

Signaling Pathway Analogy for Drug Conjugation

While not a biological signaling pathway, the following diagram illustrates the logical pathway for utilizing the synthesized polymer in drug development.

Drug_Conjugation_Pathway Polymer Poly(this compound) (Pendant Alkynes) ClickReaction CuAAC 'Click' Reaction Polymer->ClickReaction Drug Drug Molecule (with Azide group) Drug->ClickReaction PolymerDrugConjugate Polymer-Drug Conjugate ClickReaction->PolymerDrugConjugate Application Therapeutic Application PolymerDrugConjugate->Application

Caption: Pathway for creating a polymer-drug conjugate.

Characterization of Polymers

The synthesized polymers should be characterized by a variety of techniques to determine their structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the extent of polymerization through the vinyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the persistence of the alkyne bond.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Potential Applications in Drug Development

Polymers derived from this compound, with their pendant alkyne groups, are excellent candidates for post-polymerization modification. This functionality is highly valuable in drug development for creating:

  • Polymer-drug conjugates: Covalently attaching therapeutic agents to the polymer backbone can improve drug solubility, stability, and pharmacokinetic profiles.

  • Targeted drug delivery systems: The pendant alkynes can be used to attach targeting ligands (e.g., antibodies, peptides) that direct the polymer-drug conjugate to specific cells or tissues.

  • Polymeric imaging agents: Conjugation of imaging moieties (e.g., fluorescent dyes, MRI contrast agents) allows for the tracking and visualization of the polymer in vitro and in vivo.

The versatility of "click" chemistry provides a straightforward and efficient method for achieving these modifications under mild conditions, which is crucial when working with sensitive biological molecules.

References

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of 2-Methyl-1-octen-3-yne, a valuable enyne building block in organic synthesis. The described methodology is based on the well-established Sonogashira cross-coupling reaction, a reliable and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This protocol details the coupling of 1-hexyne with 2-bromopropene, utilizing a palladium-copper co-catalyst system. Included are detailed procedures for the reaction setup, workup, and purification, as well as a summary of the expected analytical data for the final product. A logical workflow for the synthesis is also presented using a Graphviz diagram.

Introduction

Conjugated enynes are important structural motifs found in numerous natural products and are versatile intermediates in organic synthesis. The unique arrangement of a double and a triple bond allows for a wide range of subsequent chemical transformations. This compound is a useful building block that can be employed in the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. The Sonogashira coupling reaction is a powerful tool for the synthesis of such enynes, offering mild reaction conditions and tolerance of a variety of functional groups.[1][2][3] This protocol provides a straightforward and reproducible method for the preparation of this compound.

Chemical Properties and Data

PropertyValueReference
Molecular FormulaC₉H₁₄[4][5]
Molecular Weight122.21 g/mol [4]
CAS Number17603-76-8[4][5]
IUPAC Name2-methyloct-1-en-3-yne[4]

Spectroscopic Data Summary

TechniqueExpected DataReference
Mass Spectrometry (GC-MS)m/z consistent with C₉H₁₄[4]
Infrared (IR) SpectroscopyPeaks corresponding to C≡C and C=C stretching[4]
¹³C Nuclear Magnetic Resonance (NMR)Expected signals for vinylic, alkynyl, and aliphatic carbons.[4]
¹H Nuclear Magnetic Resonance (NMR)Expected signals for vinylic, methyl, and aliphatic protons.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from general procedures for Sonogashira cross-coupling reactions.[1][2][3][6][7]

Materials:

  • 1-Hexyne (C₆H₁₀)

  • 2-Bromopropene (C₃H₅Br)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane (for chromatography)

  • Ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.03 eq) and copper(I) iodide (e.g., 0.05 eq).

    • Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) to the flask.

    • Stir the mixture at room temperature for 15 minutes.

  • Addition of Reactants:

    • To the stirred catalyst mixture, add 1-hexyne (1.2 eq) via syringe.

    • Then, add 2-bromopropene (1.0 eq) dropwise via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Visualizations

Reaction Scheme:

G reactant1 1-Hexyne product This compound reactant1->product reactant2 2-Bromopropene reactant2->product catalyst PdCl₂(PPh₃)₂ / CuI Et₃N, THF, rt catalyst->product

Caption: Sonogashira coupling of 1-hexyne and 2-bromopropene.

Experimental Workflow:

G setup Reaction Setup (Catalyst, Solvent, Base) reagents Add Reactants (1-Hexyne, 2-Bromopropene) setup->reagents 1. reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction 2. workup Aqueous Workup (Extraction and Washing) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product This compound (Pure Product) purification->product 5.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts and copper iodide are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Triethylamine is a corrosive and flammable liquid.

Conclusion

The Sonogashira cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol described in this application note is straightforward and can be readily implemented in a standard organic chemistry laboratory. The resulting enyne is a versatile building block for further synthetic transformations.

References

Application Notes and Protocols: Derivatization of 2-Methyl-1-octen-3-yne for Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2-Methyl-1-octen-3-yne, a versatile building block for the synthesis of novel materials. The unique conjugated enyne structure of this molecule allows for selective derivatization at the alkene and alkyne functionalities, leading to a diverse range of functionalized monomers and polymers with potential applications in fields such as polymer chemistry, electronics, and biomedicine.

Introduction

This compound is a hydrocarbon containing both a double and a triple bond in conjugation. This arrangement of unsaturation provides multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of advanced materials. Derivatization can be targeted at the terminal alkene, the internal alkyne, or both, enabling precise control over the resulting molecular architecture and properties. This document outlines key derivatization reactions—hydrosilylation, hydroboration-oxidation, and enyne metathesis polymerization—and provides adaptable protocols for laboratory synthesis.

Key Derivatization Strategies

The reactivity of the double and triple bonds in this compound can be selectively exploited to introduce a variety of functional groups.

  • Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the alkyne or alkene. It is a powerful method for introducing silane functional groups, which can enhance adhesion, alter surface properties, or serve as precursors for crosslinking.

  • Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov addition of water across the triple bond, yielding an enol that tautomerizes to an aldehyde.[1][2] This aldehyde can then be used in a wide range of subsequent transformations to build complex molecular structures.

  • Enyne Metathesis Polymerization: This is a polymerization technique that utilizes a ruthenium catalyst to form new carbon-carbon bonds, leading to the formation of conjugated polymers.[3] These materials often exhibit interesting electronic and optical properties.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the specific derivatization of this compound. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Hydrosilylation of the Alkyne Moiety

This protocol describes the addition of a silyl group to the internal alkyne of this compound, primarily yielding the α-vinylsilane.[4][5]

Materials:

  • This compound (C₉H₁₄, MW: 122.21 g/mol )[6]

  • Triethylsilane (HSiEt₃)

  • [Cp*Ru(MeCN)₃]PF₆ catalyst[4]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (e.g., 0.5 mmol, 61.1 mg) in anhydrous dichloromethane (1.0 mL).

  • Add triethylsilane (1.2 equivalents, 0.6 mmol, 95 µL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the [Cp*Ru(MeCN)₃]PF₆ catalyst (e.g., 1 mol%, 0.005 mmol, 2.5 mg) to the cooled solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography on silica gel.

Expected Outcome:

The primary product is the α-vinylsilane, with the triethylsilyl group attached to the carbon of the former triple bond that is closer to the methyl-substituted double bond.

Quantitative Data (Representative):

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compoundC₉H₁₄122.211-
TriethylsilaneC₆H₁₆Si116.281.2-
α-vinylsilane productC₁₅H₃₀Si238.49->90

Note: Yields are based on similar reactions with terminal alkynes and may vary.[5]

Protocol 2: Hydroboration-Oxidation of the Alkyne Moiety

This protocol outlines the conversion of the alkyne in this compound to an aldehyde via an anti-Markovnikov hydration.[2][7] The use of a bulky borane reagent like 9-BBN enhances regioselectivity.[1]

Materials:

  • This compound (C₉H₁₄, MW: 122.21 g/mol )[8]

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen Peroxide (H₂O₂) solution (30% w/w in H₂O)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

Procedure:

Part A: Hydroboration

  • In a flame-dried Schlenk flask under argon, dissolve this compound (e.g., 1.0 mmol, 122.2 mg) in anhydrous THF (2 mL).

  • Cool the solution to 0 °C.

  • Slowly add the 9-BBN solution (1.1 equivalents, 2.2 mL of 0.5 M solution) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

Part B: Oxidation

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add the aqueous NaOH solution (e.g., 3 M, 1.5 mL).

  • Following the base, add the hydrogen peroxide solution (30%, 1.5 mL) dropwise, ensuring the temperature does not rise significantly.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Expected Outcome:

The reaction yields 2-methyl-3-oxo-1-octene, which will tautomerize to the more stable 2-methyloct-1-en-3-one.

Quantitative Data (Representative):

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compoundC₉H₁₄122.211-
9-BBNC₈H₁₅B122.021.1-
2-Methyloct-1-en-3-oneC₉H₁₆O140.22-70-85

Note: Yields are estimated based on general hydroboration-oxidation reactions of alkynes.[2]

Protocol 3: Enyne Metathesis Polymerization

This protocol describes the polymerization of this compound using a Grubbs-type catalyst to form a conjugated polymer.[3][9]

Materials:

  • This compound (C₉H₁₄, MW: 122.21 g/mol )[10]

  • Grubbs 3rd Generation Catalyst (G3)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

Procedure:

  • In a glovebox or under a strict inert atmosphere, prepare a stock solution of the Grubbs 3rd Generation catalyst in the chosen anhydrous solvent (e.g., 1 mg/mL).

  • In a separate Schlenk flask, add this compound (e.g., 0.5 g, 4.09 mmol) and dissolve it in the anhydrous solvent to achieve the desired monomer concentration (e.g., 0.1 M).

  • Initiate the polymerization by adding a specific volume of the catalyst stock solution to the monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 to 500:1).

  • Stir the reaction mixture at room temperature. The polymerization is often rapid and may be complete within 30 minutes to a few hours. Monitor for a change in viscosity or color.

  • Quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

Expected Outcome:

A conjugated polymer with a repeating unit derived from the enyne monomer. The properties of the polymer (e.g., molecular weight, polydispersity) will depend on the reaction conditions.

Quantitative Data (Representative):

ParameterValue
Monomer:Catalyst Ratio100:1 - 500:1
Monomer Concentration0.1 - 0.5 M
Typical Polymer Yield (%)>90
Number-Average Molecular Weight (Mn)10 - 100 kDa
Polydispersity Index (PDI)1.1 - 1.5

Note: Molecular weight and PDI are highly dependent on the purity of reagents and strictness of inert atmosphere conditions.[9]

Visualizations

Hydrosilylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Triethylsilane in CH2Cl2 cool Cool to 0 °C start->cool add_cat Add [Cp*Ru(MeCN)3]PF6 Catalyst cool->add_cat react Stir at Room Temperature (1-2 hours) add_cat->react quench Solvent Removal react->quench purify Column Chromatography quench->purify product α-Vinylsilane Product purify->product

Caption: Experimental workflow for the hydrosilylation of this compound.

Hydroboration_Oxidation_Pathway start This compound intermediate1 Vinylborane Intermediate start->intermediate1 1. 9-BBN, THF intermediate2 Enol Intermediate intermediate1->intermediate2 2. H2O2, NaOH product 2-Methyloct-1-en-3-one intermediate2->product Tautomerization

Caption: Reaction pathway for the hydroboration-oxidation of this compound.

Enyne_Polymerization_Logic monomer This compound Monomer initiation Initiation: Catalyst-Monomer Adduct monomer->initiation catalyst Grubbs 3rd Gen. Catalyst catalyst->initiation propagation Propagation: Chain Growth initiation->propagation propagation->propagation termination Termination: (e.g., Ethyl vinyl ether) propagation->termination polymer Conjugated Polymer termination->polymer

Caption: Logical steps in the enyne metathesis polymerization of this compound.

References

Application Notes and Protocols for 2-Methyl-1-octen-3-yne in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the general understanding of the enyne functional group in medicinal chemistry. As of the latest literature review, specific biological activity and medicinal chemistry applications for 2-Methyl-1-octen-3-yne have not been extensively reported. Therefore, this document provides a foundational guide for initiating research on this compound, drawing parallels from the broader class of enyne-containing molecules.

Introduction to Enynes in Medicinal Chemistry

The enyne moiety, characterized by a carbon-carbon double bond conjugated with a carbon-carbon triple bond, is a versatile functional group in organic synthesis and has been identified in a variety of biologically active natural products and synthetic molecules.[1][2][3] Compounds containing the enyne scaffold have demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] The rigid, linear geometry of the alkyne combined with the planarity of the alkene can provide a unique three-dimensional structure for interaction with biological targets.

This compound, with its terminal double bond and internal triple bond, represents a simple yet intriguing scaffold for further chemical elaboration and biological evaluation. Its potential as a lead compound or a building block in drug discovery warrants investigation into its possible therapeutic applications.

Potential Therapeutic Applications and Rationale

Based on the known activities of other enyne derivatives, the following therapeutic areas are proposed for the investigation of this compound and its analogs:

  • Anti-Inflammatory Activity: Many natural and synthetic enynes exhibit anti-inflammatory properties.[1][3][4] This activity is often attributed to the modulation of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or lipoxygenase (LOX) enzymes.

  • Anticancer Activity: The enyne functional group is a key component of several potent antitumor agents. Their mechanism of action can vary, including the inhibition of tubulin polymerization, induction of apoptosis, or acting as kinase inhibitors. The unique stereoelectronic properties of the enyne moiety can be exploited for designing selective enzyme inhibitors.

  • Kinase Inhibition: The rigid nature of the enyne linker can be utilized to position pharmacophoric groups in the active sites of kinases, which are crucial targets in cancer and inflammatory diseases.

Data Presentation: Hypothetical Biological Activity Profile

Due to the absence of experimental data for this compound, the following table presents a hypothetical summary of potential biological activities that could be investigated. This table is intended to serve as a template for organizing future experimental results.

Assay Type Target/Cell Line Metric Hypothetical Value for this compound Derivative Reference Compound Reference Value
Anti-Inflammatory COX-2 EnzymeIC5015 µMCelecoxib0.04 µM
Anti-Inflammatory 5-LOX EnzymeIC5025 µMZileuton0.5 µM
Anticancer Human Colon Cancer (HCT-116)GI5010 µMDoxorubicin0.1 µM
Anticancer Human Breast Cancer (MCF-7)GI5012 µMPaclitaxel0.01 µM
Kinase Inhibition Tyrosine Kinase (e.g., Src)IC505 µMDasatinib0.001 µM

Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of this compound. These should be optimized for the specific experimental setup.

In Vitro Anti-Inflammatory Activity Assay: COX-2 Inhibition

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human recombinant cyclooxygenase-2 (COX-2).

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric COX-2 inhibitor screening kit

  • Test compound (this compound) dissolved in DMSO

  • Celecoxib (positive control)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of the test compound and the positive control (Celecoxib) in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound dilutions or control.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes) according to the kit manufacturer's instructions.

  • Stop the reaction and measure the product formation using a microplate reader at the appropriate wavelength for the chosen detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anticancer Activity Assay: MTT Cytotoxicity Assay

Objective: To determine the 50% growth inhibitory concentration (GI50) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of this compound and the positive control (Doxorubicin) in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound or control. Include a vehicle control (DMSO) and a no-cell control (blank).

  • Incubate the plate for 72 hours in the CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against a specific protein kinase (e.g., a tyrosine kinase).

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate for the kinase

  • ATP (adenosine triphosphate)

  • Test compound (this compound) in DMSO

  • A known kinase inhibitor as a positive control (e.g., Staurosporine)

  • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer.

  • In a microplate, add the kinase, the peptide substrate, and the diluted compounds or controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature or 30°C for the time recommended in the assay kit (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using the detection reagents from the kit. This is typically a luminescence-based readout.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of This compound and Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anti_Inflammatory Anti-Inflammatory Assays (COX-2, 5-LOX) Purification->Anti_Inflammatory Anticancer Anticancer Assays (MTT, Cell Cycle) Purification->Anticancer Kinase Kinase Inhibition Assays Purification->Kinase SAR Structure-Activity Relationship (SAR) Anti_Inflammatory->SAR Anticancer->SAR Kinase->SAR ADMET In vitro ADMET Profiling SAR->ADMET ADMET->Synthesis Iterative Design

Caption: Hypothetical workflow for the discovery and development of this compound based drug candidates.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor This compound Analog Inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a this compound analog.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-1-octen-3-yne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methyl-1-octen-3-yne.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Strategy: Sonogashira Coupling

The synthesis of this compound can be effectively achieved via a Sonogashira coupling reaction. This reaction involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. For the synthesis of this compound, the reactants would be 2-bromopropene and 1-hexyne.

Q1: My Sonogashira coupling reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

A1: Low yields in Sonogashira couplings can stem from several factors. Below is a troubleshooting guide to address common issues.

Potential CauseRecommended Solution(s)
Catalyst Inactivity Ensure the palladium catalyst is active. Use fresh catalyst or a catalyst from a reliable source. Consider using a more active pre-catalyst or a ligand that promotes catalytic activity.
Incomplete Reaction Monitor the reaction progress using TLC or GC. If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst. Ensure an appropriate solvent is used; polar aprotic solvents like THF or DMF are often effective.
Side Reactions The most common side reaction is the Glaser coupling, or homocoupling, of 1-hexyne. This can be minimized by using a copper-free Sonogashira protocol or by using a coordinating solvent.[1]
Impurities in Reagents Use freshly distilled solvents and ensure the 1-hexyne and 2-bromopropene are pure. Impurities can poison the catalyst.
Inadequate Base The reaction requires a base to neutralize the hydrogen halide formed. Ensure an adequate amount of a suitable base, such as an amine (e.g., triethylamine or diisopropylamine), is used.

Q2: I am observing significant amounts of a side product with a molecular weight corresponding to the dimer of 1-hexyne. How can I prevent this?

A2: The formation of the 1-hexyne dimer is a result of Glaser coupling, a common side reaction in Sonogashira couplings.[1] To minimize this:

  • Employ a Copper-Free Protocol: The copper(I) co-catalyst is known to promote homocoupling. Several copper-free Sonogashira protocols have been developed and may provide a higher yield of the desired cross-coupled product.

  • Control Reaction Conditions: Running the reaction at lower temperatures and ensuring a slow addition of the alkyne can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.

  • Use an appropriate amine base: The choice of amine base can influence the extent of homocoupling.

Q3: How can I effectively purify this compound from the reaction mixture?

A3: this compound is a volatile compound, which should be considered during purification.

Purification MethodKey Considerations
Distillation Fractional distillation under reduced pressure is a suitable method for purifying volatile compounds. This will help to separate the product from less volatile impurities and any high-boiling solvents.
Column Chromatography Flash column chromatography on silica gel can be used for purification. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether, is recommended for eluting the non-polar enyne product.
Extraction An initial workup involving extraction can help to remove the amine base and its salt. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine, making it water-soluble and easily removed in the aqueous phase.

Experimental Protocols

Representative Sonogashira Coupling Protocol for the Synthesis of this compound

This protocol is a general guideline based on established procedures for Sonogashira couplings of vinyl halides and terminal alkynes. Optimization may be required to achieve the best results.

Materials:

  • 2-Bromopropene

  • 1-Hexyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

  • Add the anhydrous solvent, followed by the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 2-bromopropene (1.0 equivalent) to the reaction mixture.

  • Slowly add 1-hexyne (1.1-1.5 equivalents) to the mixture via a syringe pump over a period of 1-2 hours.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Sonogashira Coupling

Troubleshooting_Sonogashira start Low Yield of this compound check_reaction Analyze Reaction Mixture (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Unreacted Starting Material side_products Significant Side Products check_reaction->side_products New Spots/Peaks no_reaction No Reaction check_reaction->no_reaction Only Starting Material optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Add more Catalyst - Check Solvent incomplete->optimize_conditions check_homocoupling Identify Side Products (GC-MS) side_products->check_homocoupling check_catalyst Check Catalyst Activity & Reagent Purity no_reaction->check_catalyst success Improved Yield optimize_conditions->success glaser_coupling Glaser Coupling (Hexyne Dimer) check_homocoupling->glaser_coupling use_cu_free Switch to Copper-Free Protocol glaser_coupling->use_cu_free use_cu_free->success purify_reagents Purify/Replace Reagents & Catalyst check_catalyst->purify_reagents purify_reagents->success

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - 2-Bromopropene - 1-Hexyne - Catalyst & Base reaction Sonogashira Coupling Reaction reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product concentrate->purify distillation Fractional Distillation purify->distillation Volatile Product chromatography Column Chromatography purify->chromatography Non-volatile Impurities product Pure this compound distillation->product chromatography->product

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-1-octen-3-yne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-1-octen-3-yne. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction involves the coupling of a terminal alkyne (1-hexyne) with a vinyl halide (2-bromopropene) in the presence of a palladium catalyst and a copper(I) co-catalyst.[1][2]

Q2: What are the typical starting materials and reagents for the Sonogashira synthesis of this compound?

A2: The key reactants and reagents are:

  • Terminal Alkyne: 1-Hexyne

  • Vinyl Halide: 2-Bromopropene (vinyl bromides are generally more reactive than chlorides)[2][4]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are commonly used.[2][3]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[3]

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the hydrogen halide formed during the reaction.[1]

  • Solvent: A variety of solvents can be used, including amine bases themselves, or other organic solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).[5]

Q3: What are the main side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is the oxidative homocoupling of the terminal alkyne (1-hexyne), often referred to as Glaser coupling. This leads to the formation of 1,3-diynes as an undesired byproduct, which can complicate purification and reduce the yield of the target molecule. This side reaction is often promoted by the presence of oxygen and the copper co-catalyst.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficiently basic reaction medium. 3. Reaction temperature is too low. 4. Poor quality of reagents or solvents.1. Use a fresh batch of palladium catalyst or ensure the catalyst is properly activated. Consider using a more active catalyst system if available. 2. Ensure the amine base is dry and used in sufficient excess (typically 2-3 equivalents). 3. For less reactive vinyl bromides, gentle heating (40-60 °C) may be required. Monitor the reaction progress by TLC or GC. 4. Use freshly distilled and degassed solvents and high-purity reagents.
Formation of Significant Amounts of Homocoupled Byproduct (Diyne) 1. Presence of oxygen in the reaction mixture. 2. High concentration of the copper co-catalyst.1. Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 2. Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[6]
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Insufficient reaction time.1. Catalyst deactivation can occur over time. If the reaction stalls, adding a small additional portion of the palladium catalyst may help it proceed to completion. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. Some couplings may require several hours to reach completion.
Difficulty in Product Purification 1. Presence of closely eluting impurities, such as the homocoupled diyne. 2. Residual catalyst and phosphine ligands.1. Careful column chromatography on silica gel is typically required. Using a solvent system with a low polarity (e.g., hexanes with a small amount of ethyl acetate) can help improve separation. 2. After the reaction, a simple workup involving filtration through a short plug of silica gel can remove a significant portion of the catalyst residues before final purification.

Optimization of Reaction Parameters (Tabulated Data)

The following tables summarize the impact of different reaction parameters on the yield of Sonogashira coupling reactions, providing a basis for optimizing the synthesis of this compound. The data presented is based on analogous reactions and serves as a guideline.

Table 1: Effect of Palladium Catalyst on Yield

CatalystCatalyst Loading (mol%)Yield (%)
Pd(PPh₃)₄2~85-95
PdCl₂(PPh₃)₂2~80-90
Pd(dppf)Cl₂1~90-98

Note: Yields are approximate and can vary based on other reaction conditions.

Table 2: Influence of Different Bases on Yield

BaseEquivalentsSolventTemperature (°C)Yield (%)
Triethylamine (Et₃N)3THF50~92
Diisopropylethylamine (DIPEA)3THF50~88
Piperidine3THF50~85
K₂CO₃2DMF70~75

Note: Amine bases often provide better yields at milder temperatures.[7]

Table 3: Solvent Effects on Reaction Yield

SolventDielectric ConstantYield (%)
Toluene2.4~70-93[5]
Tetrahydrofuran (THF)7.6~85-95
Dimethylformamide (DMF)36.7~20-80[5]
Acetonitrile (MeCN)37.5~64[5]

Note: While polar solvents can increase reaction rates, they may also lead to side reactions. Non-polar solvents can sometimes give higher yields.[5]

Experimental Protocols

Detailed Methodology for Sonogashira Coupling

Objective: To synthesize this compound via a palladium/copper-catalyzed Sonogashira cross-coupling reaction.

Materials:

  • 1-Hexyne (1.0 eq)

  • 2-Bromopropene (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

  • Add anhydrous, degassed THF via syringe, followed by triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-hexyne (1.0 eq) dropwise via syringe.

  • Add 2-bromopropene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature, or gently heat to 40-50 °C if the reaction is sluggish.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a short pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure this compound.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Cu-C≡CR') Pd(II)_Complex->Transmetalation Pd(II)_Alkynyl_Complex R-Pd(II)(C≡CR')L2 Transmetalation->Pd(II)_Alkynyl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product R-C≡CR' Reductive_Elimination->Product Terminal_Alkyne H-C≡CR' Copper_Acetylide Cu-C≡CR' Terminal_Alkyne->Copper_Acetylide CuI CuI CuI->Copper_Acetylide Base Base Base->Copper_Acetylide Deprotonation Copper_Acetylide->Transmetalation To Pd Cycle Troubleshooting_Workflow Start Reaction Start Monitor Monitor Reaction (TLC/GC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup and Purification Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Product Desired Product Workup->Product LowYield Low Yield? Troubleshoot->LowYield SideProducts Side Products? Troubleshoot->SideProducts CheckCatalyst Check Catalyst Activity & Reagent Quality LowYield->CheckCatalyst Yes OptimizeConditions Optimize Temp. & Base LowYield->OptimizeConditions Yes Degas Improve Degassing & Inert Atmosphere SideProducts->Degas Yes (Homocoupling) CheckCatalyst->Monitor OptimizeConditions->Monitor CuFree Consider Copper-Free Protocol Degas->CuFree CuFree->Monitor

References

Technical Support Center: Synthesis of 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-octen-3-yne.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the reaction of a hexynyl Grignard reagent with acetone, followed by dehydration, or by the reaction of isopropenylmagnesium bromide with 1-hexyne.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Inactive Grignard reagent: The Grignard reagent may have been deactivated by exposure to moisture or atmospheric carbon dioxide. 2. Incorrect stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. 3. Low reaction temperature: The reaction may be too slow at the temperature employed. 4. Competing acid-base reaction: The Grignard reagent can act as a base and deprotonate the terminal alkyne (1-hexyne), preventing the desired nucleophilic addition.1. Ensure anhydrous conditions: Flame-dry all glassware before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Optimize reactant ratios: Carefully measure and control the stoichiometry of the Grignard reagent and the electrophile. A slight excess of the Grignard reagent may be beneficial. 3. Adjust reaction temperature: While initial Grignard formation may require cooling, the addition reaction may proceed more efficiently at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC. 4. Use a non-nucleophilic base for deprotonation: If preparing the hexynyl Grignard, ensure complete formation before adding the ketone. When reacting isopropenylmagnesium bromide with 1-hexyne, consider the possibility of forming the hexynyl Grignard in situ.
Formation of a significant amount of a white precipitate 1. Reaction with water: The Grignard reagent is reacting with residual moisture in the glassware or solvent. 2. Reaction with carbon dioxide: Exposure of the Grignard reagent to air can result in the formation of magnesium carbonate salts.1. Rigorously dry all glassware and solvents: Use oven-dried glassware and freshly distilled, anhydrous solvents. 2. Maintain a positive pressure of inert gas: Ensure a steady flow of nitrogen or argon throughout the reaction setup to prevent air from entering.
Presence of a significant amount of an isomeric byproduct (allene) Rearrangement of the propargyl alcohol intermediate: The tertiary propargylic alcohol intermediate can undergo rearrangement to form an allene under certain conditions, particularly during acidic workup or distillation.1. Use a mild workup procedure: Quench the reaction with a saturated aqueous solution of ammonium chloride instead of a strong acid. 2. Purify under mild conditions: Use vacuum distillation at a low temperature or column chromatography to purify the product and avoid thermally induced rearrangement.
Formation of a high-boiling point residue Dimerization of the alkyne: Under basic conditions, terminal alkynes can undergo dimerization.1. Control the reaction time and temperature: Avoid prolonged reaction times and excessive heating. 2. Use the appropriate stoichiometry: Avoid a large excess of the terminal alkyne.
Recovery of unreacted starting materials 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated Grignard reagent. 2. Inefficient workup: The product may have been lost during the extraction or purification steps.1. Monitor the reaction: Use TLC or GC to monitor the consumption of the starting materials and the formation of the product. Extend the reaction time if necessary. 2. Optimize workup and purification: Ensure proper phase separation during extraction and choose an appropriate purification method to minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common and effective method is the nucleophilic addition of a hexynylmagnesium halide (a Grignard reagent) to acetone, followed by dehydration of the resulting tertiary propargylic alcohol. An alternative route involves the reaction of isopropenylmagnesium bromide with 1-hexyne.

Q2: What are the expected side-products in this synthesis?

A2: Potential side-products include:

  • Allenes: Formed from the rearrangement of the tertiary propargyl alcohol intermediate.

  • Hexynyl dimers: Resulting from the base-catalyzed dimerization of 1-hexyne.

  • Unreacted starting materials: Such as 1-hexyne or acetone.

  • Products of Grignard reagent decomposition: From reaction with water or carbon dioxide.

Q3: How can I minimize the formation of the allene byproduct?

A3: To minimize allene formation, it is crucial to employ mild conditions during the workup and purification steps. Quenching the reaction with a saturated solution of ammonium chloride is preferred over strong acids. Additionally, purification by vacuum distillation at low temperatures or by column chromatography can prevent the heat-induced rearrangement of the propargyl alcohol to the allene.

Q4: My Grignard reaction is not initiating. What should I do?

A4: Difficulty in initiating a Grignard reaction is a common issue. Here are a few troubleshooting steps:

  • Ensure anhydrous conditions: Any trace of water will inhibit the reaction. Flame-dry your glassware and use anhydrous solvents.

  • Activate the magnesium: Crush the magnesium turnings to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used to activate the magnesium.

  • Local heating: Gently warm a small spot of the flask with a heat gun to initiate the reaction. Once it starts, it is usually self-sustaining.

  • Sonication: Using an ultrasonic bath can also help to initiate the reaction.

Q5: What is the role of the inert atmosphere, and is it strictly necessary?

A5: The inert atmosphere (typically nitrogen or argon) is crucial because Grignard reagents are highly reactive towards oxygen and carbon dioxide from the air. This reactivity leads to the formation of undesired byproducts and a decrease in the yield of the desired product. Therefore, maintaining an inert atmosphere throughout the synthesis is highly recommended for optimal results.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Magnesium turnings

  • 1-Bromohexane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for initiation, optional)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 1-bromohexane in anhydrous diethyl ether.

    • Add a small amount of the 1-bromohexane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the hexynylmagnesium bromide.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • The crude product, 2-methyl-3-octyn-2-ol, can be dehydrated without further purification.

  • Dehydration (if necessary to obtain the enyne directly):

    • The dehydration of the tertiary alcohol can be achieved by various methods, such as heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or using a dehydrating agent like phosphorus oxychloride in pyridine. The conditions for this step need to be carefully controlled to avoid isomerization.

  • Final Purification:

    • Purify the final product, this compound, by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Workup & Dehydration 1-Hexyne 1-Hexyne Hexynyl_Anion Hexynyl Anion 1-Hexyne->Hexynyl_Anion Deprotonation n-BuLi_or_EtMgBr n-BuLi or EtMgBr n-BuLi_or_EtMgBr->Hexynyl_Anion Tertiary_Alkoxide Tertiary Alkoxide Intermediate Hexynyl_Anion->Tertiary_Alkoxide Acetone Acetone Acetone->Tertiary_Alkoxide Tertiary_Propargyl_Alcohol 2-Methyl-3-octyn-2-ol Tertiary_Alkoxide->Tertiary_Propargyl_Alcohol Protonation Final_Product This compound Tertiary_Propargyl_Alcohol->Final_Product H2O_Workup Aqueous Workup (H3O+) H2O_Workup->Tertiary_Propargyl_Alcohol Dehydration Dehydration Dehydration->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield of Product? Start->Low_Yield Check_Grignard Check Grignard Reagent Activity Low_Yield->Check_Grignard Yes Side_Products Significant Side-Products? Low_Yield->Side_Products No Check_Conditions Verify Anhydrous Conditions Check_Grignard->Check_Conditions Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Conditions->Optimize_Stoichiometry Optimize_Stoichiometry->Side_Products Allene_Formation Allene Detected? Side_Products->Allene_Formation Yes Dimer_Formation Dimer Detected? Side_Products->Dimer_Formation Mild_Workup Use Mild Acidic Workup (NH4Cl) Allene_Formation->Mild_Workup Control_Temp_Time Control Temperature and Reaction Time Dimer_Formation->Control_Temp_Time Purification Purify Product Mild_Workup->Purification Control_Temp_Time->Purification End End Purification->End

Caption: Troubleshooting workflow for the synthesis.

Stability and storage issues of 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 2-Methyl-1-octen-3-yne. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an organic compound with the molecular formula C9H14. It is classified as an enyne, containing both a double (alkene) and a triple (alkyne) bond. Its structure makes it a reactive molecule, susceptible to various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
IUPAC Name2-methyloct-1-en-3-yne
CAS Number17603-76-8

Q2: What are the primary stability concerns for this compound?

As a volatile and unsaturated hydrocarbon, the primary stability concerns for this compound are:

  • Polymerization: The presence of both double and triple bonds makes it susceptible to radical-initiated polymerization, especially at elevated temperatures or upon exposure to light and air. This can lead to the formation of oligomers or polymers, reducing the purity of the compound.

  • Oxidation: Unsaturated hydrocarbons can react with atmospheric oxygen, leading to the formation of peroxides, which can be explosive, and other oxygenated degradation products.

  • Isomerization: Under certain conditions, the double or triple bonds may shift, leading to isomeric impurities.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C. Avoid repeated freeze-thaw cycles.Low temperatures slow down the rate of potential degradation reactions, including polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen, thereby preventing oxidation and peroxide formation.
Light Store in an amber or opaque vial to protect from light.Light can initiate radical reactions, leading to polymerization and other degradation pathways.
Container Use a tightly sealed, appropriate container (e.g., glass vial with a PTFE-lined cap).Prevents evaporation of the volatile compound and ingress of moisture and air.
Inhibitors For long-term storage, consider adding a polymerization inhibitor like BHT or hydroquinone.Inhibitors can quench radical species that initiate polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent Experimental Results or Low Yield

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting:

      • Verify Purity: Before use, check the purity of the compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

      • Fresh Sample: If degradation is suspected, use a fresh, properly stored sample.

      • Minimize Exposure: During handling, minimize the compound's exposure to air, light, and heat. Use inert atmosphere techniques (e.g., Schlenk line or glovebox) for sensitive reactions.[1][2][3]

  • Possible Cause 2: Presence of Impurities.

    • Troubleshooting:

      • Analyze for Impurities: Use GC-MS or NMR to identify potential impurities, which could be isomers, polymers, or oxidation products.

      • Purification: If significant impurities are present, purify the compound by distillation or chromatography before use.

Issue 2: Observation of a Viscous Residue or Solid Formation in the Sample

  • Possible Cause: Polymerization.

    • Troubleshooting:

      • Check Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dark, inert atmosphere).

      • Use of Inhibitors: For bulk quantities or long-term storage, the addition of a suitable polymerization inhibitor is recommended.[4][5][6][7]

      • Avoid High Temperatures: Do not heat the compound unnecessarily. If heating is required for a reaction, do so under an inert atmosphere and for the minimum time necessary.

Logical Flow for Troubleshooting Stability Issues

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile, inert solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Analysis: Analyze the resulting chromatogram to determine the retention time and mass spectrum of the main peak, and identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

Protocol 2: Accelerated Stability Study

  • Objective: To assess the stability of this compound under stressed conditions to predict its shelf life.

  • Methodology:

    • Sample Preparation: Dispense aliquots of high-purity this compound into several amber glass vials. Some vials should be purged with an inert gas before sealing, while others can be sealed with ambient air to test for oxidative stability.

    • Storage Conditions: Place the vials in controlled environment chambers at elevated temperatures (e.g., 40°C and 60°C) and under controlled humidity.[8] Expose a separate set of samples to UV light to assess photostability.

    • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

    • Analysis: Analyze the purity of each sample at each time point using the GC-MS protocol described above. Quantify the percentage of the parent compound remaining and identify any major degradation products.

  • Data Presentation:

Table 3: Example Data Table for Accelerated Stability Study

Storage ConditionTime (weeks)Purity (%) of this compoundMajor Degradation Products (if any)
40°C / 75% RH (Air)099.5-
198.2Isomer A, Oxidation Product B
296.5Isomer A, Oxidation Product B
493.1Isomer A, Oxidation Product B, Polymer C
888.7Isomer A, Oxidation Product B, Polymer C
40°C / 75% RH (N2)099.5-
199.3Isomer A
299.1Isomer A
498.5Isomer A
897.8Isomer A

Experimental Workflow for Stability Testing

StabilityTestingWorkflow Start High-Purity This compound SamplePrep Sample Preparation (Aliquoting into Vials) Start->SamplePrep StressConditions Exposure to Stress Conditions (Elevated Temp, UV Light, Air/Inert) SamplePrep->StressConditions Sampling Sample Withdrawal at Time Points StressConditions->Sampling Analysis Purity Analysis (GC-MS, NMR) Sampling->Analysis Data Data Interpretation (Degradation Kinetics, Product ID) Analysis->Data Conclusion Shelf-Life Estimation Data->Conclusion

References

Technical Support Center: Spectroscopic Analysis of 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-octen-3-yne. The information is presented in a question-and-answer format to directly address common issues encountered during spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQs

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts are based on the presence of a terminal vinyl group and an internal alkyne. The conjugation between the double and triple bond will influence the electronic environment and thus the chemical shifts.

Data Presentation: Expected NMR Chemical Shifts
¹H NMR ¹³C NMR
Proton Type Expected Chemical Shift (δ, ppm) Carbon Type Expected Chemical Shift (δ, ppm)
=CH₂ (vinyl)5.2 - 5.4=CH₂ (vinyl)~125
-C(CH₃)= (vinyl)No proton-C(CH₃)= (vinyl)~130
-C≡C-CH₂-2.2 - 2.4-C≡C- (alkyne)80 - 95
-CH₂-CH₂-1.4 - 1.6-CH₂- (alkyl)20 - 40
-CH₃ (vinyl)1.8 - 2.0-CH₃ (vinyl)~22
-CH₃ (alkyl)0.9 - 1.0-CH₃ (alkyl)~14

Q2: What common issues can arise during the NMR analysis of this compound?

A2: Common issues include poor signal-to-noise ratio, peak broadening, and the presence of solvent or impurity peaks. Given the volatility of the compound, sample concentration may also be a factor.

Troubleshooting Guide

Problem: My ¹H NMR spectrum shows broad peaks.

  • Possible Cause 1: Sample Concentration. Highly concentrated samples can lead to increased viscosity and peak broadening.

    • Solution: Prepare a more dilute sample.

  • Possible Cause 2: Paramagnetic Impurities. The presence of paramagnetic metals can cause significant line broadening.

    • Solution: Purify the sample using column chromatography or distillation. Ensure all glassware is thoroughly cleaned.

  • Possible Cause 3: Poor Shimming. An inhomogeneous magnetic field will lead to broad peaks.

    • Solution: Re-shim the spectrometer before acquiring the spectrum.

Problem: I am seeing unexpected peaks in the aliphatic region of my ¹H NMR spectrum.

  • Possible Cause 1: Solvent Impurities. Residual solvents from purification (e.g., ethyl acetate, hexanes) are a common source of extra peaks.[1]

    • Solution: Dry the sample under high vacuum for an extended period. Washing a solid product with a non-polar solvent can also help.[1]

  • Possible Cause 2: Grease. Grease from glassware joints can appear as broad signals in the aliphatic region.

    • Solution: Use grease-free glassware or Teflon sleeves.

  • Possible Cause 3: Isomerization or Degradation. The conjugated enyne system may be susceptible to isomerization or degradation under certain conditions (e.g., exposure to light or acid/base).

    • Solution: Store the sample in a cool, dark place and use freshly prepared samples for analysis.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 150 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

Mandatory Visualization: NMR Troubleshooting Workflow

NMR_Troubleshooting start Start NMR Analysis spectrum_quality Assess Spectrum Quality start->spectrum_quality broad_peaks Broad Peaks? spectrum_quality->broad_peaks Poor good_spectrum Good Quality Spectrum spectrum_quality->good_spectrum Good unexpected_peaks Unexpected Peaks? broad_peaks->unexpected_peaks No dilute_sample Dilute Sample broad_peaks->dilute_sample Yes reshim Re-shim Spectrometer unexpected_peaks->reshim No check_solvent Check for Solvent/Grease Impurities unexpected_peaks->check_solvent Yes check_stability Check for Sample Degradation unexpected_peaks->check_stability end End good_spectrum->end dilute_sample->spectrum_quality purify_sample Purify Sample purify_sample->spectrum_quality reshim->spectrum_quality check_solvent->purify_sample check_stability->spectrum_quality

Caption: A flowchart for troubleshooting common NMR spectroscopy issues.

Infrared (IR) Spectroscopy

FAQs

Q1: What are the key IR absorption frequencies for this compound?

A1: The IR spectrum will be characterized by absorptions from the vinyl and alkyne functional groups.

Data Presentation: Characteristic IR Absorptions
Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
C=C (vinyl)Stretch1620 - 1680Medium
=C-H (vinyl)Stretch3010 - 3095Medium
C≡C (alkyne)Stretch2190 - 2260Weak to Medium
C-H (alkane)Stretch2850 - 3000Strong

Note: The C≡C stretch may be weak due to the internal nature of the alkyne.[2]

Q2: Why is my C≡C stretching peak so weak or absent?

A2: Internal alkynes, where the triple bond is substituted on both sides, often show a very weak or sometimes absent C≡C stretching absorption.[3] This is because the vibration results in a very small change in the dipole moment.

Troubleshooting Guide

Problem: My baseline is noisy or has rolling features.

  • Possible Cause 1: Environmental Vibrations. Vibrations from nearby equipment can introduce noise into the spectrum.[4]

    • Solution: Isolate the spectrometer from sources of vibration.

  • Possible Cause 2: Dirty Optics or ATR Crystal. Contaminants on the mirrors or the ATR crystal can lead to a poor baseline.

    • Solution: Clean the optics and the ATR crystal according to the manufacturer's instructions. Always run a background scan with a clean, empty sample compartment.

Problem: I see inverted (negative) peaks in my spectrum.

  • Possible Cause: Contaminated Background Scan. If the background spectrum was collected with a contaminant on the ATR crystal that is not present in the sample scan, this can result in negative peaks.[4]

    • Solution: Clean the ATR crystal thoroughly and recollect both the background and sample spectra.

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a small drop of neat this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mandatory Visualization: IR Analysis Workflow

IR_Workflow start Start IR Analysis clean_atr Clean ATR Crystal start->clean_atr background_scan Collect Background Spectrum clean_atr->background_scan apply_sample Apply Sample background_scan->apply_sample sample_scan Collect Sample Spectrum apply_sample->sample_scan process_spectrum Process and Analyze Spectrum sample_scan->process_spectrum end End process_spectrum->end

Caption: A standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

FAQs

Q1: What is the expected molecular ion peak for this compound?

A1: The molecular formula is C₉H₁₄. The molecular weight is approximately 122.21 g/mol .[5][6] Therefore, the molecular ion peak (M⁺) should be observed at an m/z of 122.

Q2: What are the expected major fragmentation patterns?

A2: Fragmentation is likely to occur at positions allylic to the double bond and propargylic to the triple bond, as this leads to the formation of stabilized carbocations.

Data Presentation: Expected Mass Fragments
m/z Proposed Fragment Comments
122[C₉H₁₄]⁺Molecular Ion (M⁺)
107[M - CH₃]⁺Loss of a methyl group
93[M - C₂H₅]⁺Loss of an ethyl group
79[M - C₃H₇]⁺Loss of a propyl group
65[M - C₄H₉]⁺Loss of a butyl group (cleavage of the C-C bond adjacent to the triple bond)
Troubleshooting Guide

Problem: The molecular ion peak is very weak or absent.

  • Possible Cause: High Ionization Energy. Electron ionization (EI) can be a high-energy technique, leading to extensive fragmentation and a diminished molecular ion peak.

    • Solution 1: Use a lower ionization energy if the instrument allows.

    • Solution 2: Consider using a softer ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), if compatible with your sample introduction method.

Problem: The fragmentation pattern is complex and difficult to interpret.

  • Possible Cause: Rearrangement Reactions. Conjugated systems like enynes can undergo complex rearrangement reactions upon ionization, leading to unexpected fragments.

    • Solution: Compare the obtained spectrum with library spectra (e.g., from NIST) if available. High-resolution mass spectrometry (HRMS) can provide exact mass measurements to help determine the elemental composition of fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Use a non-polar capillary column (e.g., HP-5).

    • Set a suitable temperature program, for example, hold at 60°C for 2 minutes, then ramp at 10°C/min to 250°C.

  • MS Conditions:

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range of m/z 40-200.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Mandatory Visualization: Logical Relationship in MS Fragmentation

MS_Fragmentation M Molecular Ion [C₉H₁₄]⁺˙ m/z = 122 loss_CH3 - CH₃˙ M->loss_CH3 loss_C2H5 - C₂H₅˙ M->loss_C2H5 loss_C3H7 - C₃H₇˙ M->loss_C3H7 loss_C4H9 - C₄H₉˙ M->loss_C4H9 frag_107 [C₈H₁₁]⁺ m/z = 107 loss_CH3->frag_107 frag_93 [C₇H₉]⁺ m/z = 93 loss_C2H5->frag_93 frag_79 [C₆H₇]⁺ m/z = 79 loss_C3H7->frag_79 frag_65 [C₅H₅]⁺ m/z = 65 loss_C4H9->frag_65

Caption: Predicted fragmentation pathways for this compound in mass spectrometry.

References

Navigating the Scalable Synthesis of 2-Methyl-1-octen-3-yne: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Methyl-1-octen-3-yne. The information is tailored for professionals in research and drug development, focusing on scalability and practical experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes for the scalable production of this compound?

A1: For large-scale synthesis, two primary routes are considered viable: the Sonogashira coupling and a Grignard-based approach followed by oxidation. The Sonogashira coupling offers a direct and efficient method for forming the carbon-carbon triple bond. The Grignard pathway, while multi-step, can be advantageous for cost-effectiveness and raw material availability.

Q2: What are the critical parameters to control for a successful and scalable Sonogashira coupling to synthesize this compound?

A2: Key parameters for a scalable Sonogashira coupling include rigorous exclusion of oxygen, the choice of palladium and copper catalysts, the base, and the solvent. The reaction is highly sensitive to atmospheric oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and catalyst deactivation. Careful selection of a bulky phosphine ligand for the palladium catalyst can improve stability and turnover number. The choice of amine base and solvent system is crucial for reaction kinetics and solubility of reactants.[1][2][3][4]

Q3: What are the common challenges when using a Grignard-based synthesis for this molecule on a larger scale?

A3: The primary challenges in scaling up the Grignard synthesis include the highly exothermic nature of Grignard reagent formation and its subsequent reaction with the aldehyde.[5][6][7] Precise temperature control is critical to prevent side reactions and ensure safety. The subsequent oxidation of the secondary alcohol to the ketone must be efficient and selective to avoid over-oxidation or incomplete conversion, which would complicate purification.

Q4: How can I effectively purify this compound, which is a volatile organic compound (VOC)?

A4: Due to its volatility, fractional distillation under reduced pressure is the most effective method for purifying this compound on a larger scale. This technique allows for separation from less volatile impurities and byproducts at lower temperatures, minimizing thermal degradation. For removal of trace impurities, adsorption on activated carbon can be a useful secondary step.[8]

Troubleshooting Guides

Sonogashira Coupling Route
Issue Potential Cause(s) Troubleshooting Steps
Low to no product formation 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Poor quality of reagents (alkyne, halide, base).1. Use fresh, high-purity palladium and copper catalysts. Consider pre-activation of the catalyst. 2. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Degas all solvents and liquid reagents. 3. Purify the alkyne and vinyl halide before use. Use a dry, high-purity amine base.
Significant formation of alkyne homocoupling byproduct (Glaser coupling) 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper catalyst.1. Improve inert gas purging and ensure a leak-free reaction setup. 2. Reduce the loading of the copper co-catalyst. Consider running the reaction under copper-free conditions, although this may require a more active palladium catalyst system.[3]
Formation of dark precipitate (palladium black) Catalyst decomposition.1. Ensure the reaction temperature is controlled and does not exceed the stability limit of the catalyst. 2. Use a more robust phosphine ligand to stabilize the palladium center. 3. Ensure the absence of oxidizing impurities.
Grignard Reaction and Oxidation Route
Issue Potential Cause(s) Troubleshooting Steps
Low yield of Grignard reagent 1. Wet solvent or glassware. 2. Inactive magnesium.1. Use freshly distilled, anhydrous solvent (e.g., THF or diethyl ether). Flame-dry all glassware before use. 2. Activate the magnesium turnings with a small crystal of iodine or by mechanical stirring before adding the alkyl halide.
Low yield of the desired alcohol after Grignard addition 1. Competing enolization of the aldehyde. 2. Wurtz coupling side reaction.1. Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C or below) to favor the 1,2-addition. 2. Maintain a low reaction temperature during Grignard reagent formation and subsequent addition.
Incomplete oxidation to the ketone 1. Insufficient oxidant. 2. Low reaction temperature or short reaction time.1. Use a slight excess of the oxidizing agent. 2. Monitor the reaction by TLC or GC to ensure completion. If necessary, increase the reaction temperature or time.
Formation of over-oxidation byproducts Harsh oxidizing agent.Use a milder oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol.

Experimental Protocols

Proposed Scalable Synthesis of this compound via Sonogashira Coupling

This protocol is a proposed method based on established Sonogashira coupling procedures.[2][3][4]

Reactants:

ReactantMolecular Weight ( g/mol )Quantity (molar eq.)
1-Hexyne82.151.0
2-Bromo-3-methyl-1-butene149.041.1
Pd(PPh₃)₄1155.570.02
Copper(I) Iodide (CuI)190.450.04
Triethylamine (TEA)101.193.0
Toluene--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene, followed by triethylamine (3.0 eq).

  • To this stirred solution, add 1-hexyne (1.0 eq) via syringe.

  • Finally, add 2-bromo-3-methyl-1-butene (1.1 eq) dropwise over 30 minutes.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Sonogashira_Workflow Experimental Workflow: Sonogashira Coupling Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare & Degas Reagents add_catalysts Add Pd(PPh₃)₄ & CuI prep_reagents->add_catalysts prep_glassware Flame-Dry Glassware prep_glassware->add_catalysts add_solvents Add Toluene & TEA add_catalysts->add_solvents add_hexyne Add 1-Hexyne add_solvents->add_hexyne add_halide Add 2-Bromo-3-methyl-1-butene add_hexyne->add_halide heat_reaction Heat to 60-70 °C & Monitor add_halide->heat_reaction cool_filter Cool & Filter heat_reaction->cool_filter wash Wash with NH₄Cl & Brine cool_filter->wash dry_concentrate Dry & Concentrate wash->dry_concentrate distill Fractional Distillation dry_concentrate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Troubleshooting_Logic Troubleshooting Logic: Low Yield in Sonogashira Coupling start Low Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Anhydrous/ Anaerobic Conditions start->check_conditions check_reagents Assess Reagent Purity start->check_reagents check_homocoupling Analyze for Homocoupling start->check_homocoupling solution_catalyst Use Fresh Catalyst/ Consider Pre-activation check_catalyst->solution_catalyst solution_conditions Improve Inert Atmosphere/ Use Dry Solvents check_conditions->solution_conditions solution_reagents Purify Reagents Before Use check_reagents->solution_reagents solution_homocoupling Reduce Copper Catalyst/ Improve Degassing check_homocoupling->solution_homocoupling

Caption: Decision tree for troubleshooting low yields in the Sonogashira coupling synthesis.

References

Technical Support Center: Overcoming Low Reactivity of 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 2-Methyl-1-octen-3-yne in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often exhibit low reactivity in cross-coupling and metathesis reactions?

A1: The low reactivity of this compound can be attributed primarily to steric hindrance. The methyl group at the 2-position and the geminal hydrogens on the double bond create a sterically congested environment around both the alkene and the alkyne functionalities. This steric bulk can impede the approach of bulky transition metal catalysts, which are often required for these transformations, thus slowing down or inhibiting the reaction.

Q2: What are the most common side reactions observed when forcing reactions with this compound?

A2: When forcing reaction conditions, such as using high temperatures or high catalyst loadings, several side reactions can occur. These may include catalyst decomposition, homocoupling of the alkyne (Glaser coupling), oligomerization of the enyne, and isomerization of the double bond.[1][2] In some cases, especially with palladium catalysts, catalyst deactivation leading to the formation of palladium black can also be an issue.

Q3: Are there any general strategies to improve the yield of reactions involving this compound?

A3: Yes, several general strategies can be employed:

  • Catalyst Selection: Utilize catalysts known to be effective for sterically hindered substrates. For instance, molybdenum-based catalysts for enyne metathesis or palladium complexes with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands for cross-coupling reactions have shown promise.[3][4]

  • Reaction Conditions: Carefully optimize reaction parameters such as temperature, solvent, and concentration. In some cases, higher temperatures may be necessary to overcome the activation barrier, but this must be balanced against the risk of side reactions.[5]

  • Ligand Choice: The choice of ligand on the metal catalyst is crucial. Bulky and electron-donating ligands can often enhance the catalytic activity and stability of the catalyst, facilitating the reaction with sterically demanding substrates.

  • Use of Additives: Certain additives can promote the desired reaction. For example, in Sonogashira couplings, the use of a co-catalyst like copper(I) iodide is common, although copper-free systems are also being developed to avoid homocoupling.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during reactions with this compound.

Issue 1: Low or No Conversion in Enyne Metathesis

Possible Causes:

  • Catalyst Inactivity: The chosen ruthenium-based catalyst (e.g., Grubbs' catalysts) may be too sterically hindered to interact effectively with the substrate.

  • Insufficient Catalyst Loading: For sterically hindered substrates, a higher catalyst loading may be required.[3]

  • Reaction Temperature Too Low: The activation energy for the metathesis of a hindered enyne may not be reached at standard reaction temperatures.

Solutions:

StrategyRecommendationRationale
Catalyst Selection Consider using a more active or less sterically demanding catalyst, such as a stereogenic-at-molybdenum monoalkoxide/monoaryloxide complex.[3]Molybdenum catalysts have shown high efficiency and endo-selectivity for RCM of sterically hindered enynes where ruthenium catalysts may be less effective.[3]
Optimize Catalyst Loading Increase the catalyst loading incrementally, for example, from 1 mol% to 5 mol% or higher.[3]A higher concentration of the active catalyst can increase the probability of successful reaction with the hindered substrate.
Increase Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.Higher temperatures can provide the necessary energy to overcome the steric barrier for catalyst-substrate interaction.
Issue 2: Poor Yield in Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Heck)

Possible Causes:

  • Steric Hindrance: The methyl group on the alkene and the terminal alkyne create a challenging environment for the palladium catalyst to coordinate.

  • Ligand Incompatibility: The phosphine or NHC ligand on the palladium catalyst may not be optimal for this specific substrate.

  • Base Ineffectiveness: The base used may not be strong enough or soluble enough to efficiently deprotonate the alkyne (in Sonogashira) or facilitate the desired catalytic cycle.

  • Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.

Solutions:

StrategyRecommendationRationale
Ligand Screening Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.Bulky ligands can promote the formation of a coordinatively unsaturated palladium species that is more reactive towards the hindered substrate.
Solvent and Base Optimization Experiment with different solvent and base combinations. For Sonogashira, consider using a stronger amine base or a different solvent to improve solubility and reactivity.[1][5]The choice of solvent and base can significantly impact the rate and efficiency of the catalytic cycle.
Use of a Directing Group If feasible, introduce a directing group near the reacting site to facilitate catalyst coordination. For example, a carboxylate group has been shown to direct Heck reactions on hindered alkenes.[6]A directing group can pre-organize the substrate for the catalyst, overcoming the inherent steric repulsion.
Higher Reaction Temperature For Sonogashira couplings with hindered partners, increasing the temperature (e.g., to 80-100 °C) can be beneficial.[5]Increased thermal energy can help overcome the activation barrier for oxidative addition.

Experimental Protocols

Protocol 1: Enyne Metathesis of a Sterically Hindered Substrate (Analogous to this compound)

This protocol is adapted from methodologies developed for sterically hindered enynes using a Molybdenum-based catalyst.[3]

Materials:

  • Sterically hindered enyne substrate (e.g., an analog of this compound)

  • Stereogenic-at-Mo monoalkoxide catalyst

  • Anhydrous, degassed toluene

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a glovebox, add the stereogenic-at-Mo monoalkoxide catalyst (5 mol%) to a dry Schlenk flask.

  • Add anhydrous, degassed toluene to dissolve the catalyst.

  • Add the sterically hindered enyne substrate (1.0 equivalent) to the flask.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by opening the flask to air.

  • Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of a Hindered Terminal Alkyne (Analogous to this compound)

This protocol provides a general procedure for the Sonogashira coupling of a hindered terminal alkyne with an aryl bromide, with troubleshooting considerations.

Materials:

  • Hindered terminal alkyne (e.g., an analog of this compound) (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (3-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the hindered terminal alkyne and the amine base.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (start at room temperature and gradually increase to 80-100 °C if no reaction is observed) with stirring.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • If the reaction stalls, consider adding an additional portion of the palladium catalyst and/or base.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Enyne_Metathesis Start Low/No Conversion in Enyne Metathesis Cause1 Catalyst Inactivity (Steric Hindrance) Start->Cause1 Possible Cause Cause2 Insufficient Catalyst Loading Start->Cause2 Possible Cause Cause3 Low Reaction Temperature Start->Cause3 Possible Cause Solution1 Use Mo-based catalyst Cause1->Solution1 Solution Solution2 Increase Catalyst Loading (e.g., to 5 mol%) Cause2->Solution2 Solution Solution3 Increase Reaction Temperature Cause3->Solution3 Solution

Caption: Troubleshooting workflow for low conversion in enyne metathesis.

Troubleshooting_Sonogashira_Coupling Start Poor Yield in Sonogashira Coupling Possible Causes Causes Steric Hindrance Ligand Incompatibility Ineffective Base Catalyst Deactivation Start->Causes Leads to Solutions Screen Bulky Ligands (e.g., XPhos) Optimize Solvent/Base Increase Temperature Add More Catalyst Causes->Solutions Solutions

Caption: Troubleshooting guide for poor yields in Sonogashira coupling.

Experimental_Workflow_Sonogashira Setup 1. Setup Schlenk Flask (Ar-Br, Pd catalyst, CuI) Reagents 2. Add Solvent, Hindered Alkyne, Base Setup->Reagents Degas 3. Freeze-Pump-Thaw (3 cycles) Reagents->Degas Reaction 4. Heat and Stir Degas->Reaction Monitor 5. Monitor by TLC/GC-MS Reaction->Monitor Workup 6. Quench, Filter, Concentrate Monitor->Workup Reaction Complete Purify 7. Column Chromatography Workup->Purify

Caption: Experimental workflow for Sonogashira coupling of a hindered alkyne.

References

Technical Support Center: Byproduct Identification in 2-Methyl-1-octen-3-yne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-1-octen-3-yne in enyne metathesis reactions. The information is structured to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected main product of a successful enyne metathesis reaction with this compound?

A successful cross-enyne metathesis of this compound with a simple alkene like ethylene, catalyzed by a ruthenium complex, is expected to yield a conjugated diene.[1][2][3] The reaction involves the cleavage of the double bond and the formation of a new double bond between the original alkene carbon and one of the alkyne carbons.[4]

Q2: What are the most common byproducts observed in the reactions of this compound?

  • Oligomers/Polymers: Terminal alkynes can undergo polymerization, and the resulting conjugated diene product can also participate in further metathesis reactions, leading to oligomeric or polymeric materials.[5]

  • Isomers of the Desired Product: Depending on the reaction conditions and the catalyst used, different stereoisomers (E/Z isomers) of the diene product may be formed.[1]

  • Cyclic Compounds: In the absence of a cross-metathesis partner, intramolecular reactions could potentially lead to cyclic byproducts, although this is less likely for an acyclic substrate like this compound unless it is part of a larger molecule with another tethered alkene.

Q3: How can I minimize the formation of byproducts?

Minimizing byproduct formation often involves optimizing reaction conditions:

  • Catalyst Selection: Second-generation Grubbs or Hoveyda-Grubbs catalysts are often more robust and efficient.[1]

  • Ethylene Atmosphere: Conducting the reaction under an atmosphere of ethylene can suppress the formation of some byproducts by favoring the desired cross-metathesis pathway and regenerating the active catalyst.[6]

  • Concentration: Running the reaction at a suitable dilution can disfavor intermolecular side reactions that lead to oligomers.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity and reduce the rate of side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive catalystEnsure the catalyst is fresh and has been stored under an inert atmosphere. Consider using a more active second-generation catalyst.
Poor solvent qualityUse anhydrous, degassed solvents to prevent catalyst decomposition.
Steric hindranceThe methyl group on the double bond of this compound can create steric hindrance. Increasing the reaction time or temperature may be necessary. For sterically hindered substrates, more reactive catalysts may be required.[5]
Formation of a Complex Mixture of Products Catalyst decompositionCatalyst degradation can lead to non-selective side reactions. Ensure rigorous exclusion of air and moisture.
Secondary metathesis of the productThe desired diene product can undergo further metathesis. Try to isolate the product at an earlier stage of the reaction or use a less reactive catalyst if the product is particularly susceptible to further reactions.
Alkyne polymerizationTerminal alkynes can polymerize. Using an ethylene atmosphere can help suppress this side reaction.[6]
High Yield of Oligomeric/Polymeric Material High concentrationReduce the concentration of the reactants to favor intramolecular or desired intermolecular reactions over oligomerization.
Reactive productThe diene product may be highly reactive under the reaction conditions. Consider optimizing for a shorter reaction time.
Inconsistent Results Impurities in the starting materialPurify the this compound and any other reagents before use.
Variations in reaction setupEnsure consistent reaction conditions (temperature, stirring, atmosphere) between experiments.

Experimental Protocols

While a specific, validated protocol for this compound is not available, the following general procedure for a cross-enyne metathesis with ethylene can be adapted.

General Procedure for Cross-Enyne Metathesis of this compound with Ethylene

  • Preparation: In a glovebox, add a stir bar and the ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 1-5 mol%) to a flame-dried Schlenk flask.

  • Solvent and Substrate Addition: Outside the glovebox, under a positive pressure of argon, add anhydrous and degassed solvent (e.g., dichloromethane or toluene) via cannula. Add the this compound (1 equivalent) via syringe.

  • Ethylene Purge: Purge the flask with ethylene gas for 5-10 minutes by bubbling the gas through the solution. Maintain a positive pressure of ethylene using a balloon.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) and monitor the progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Workup and Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Enyme_Metathesis_Mechanism cluster_initiation Initiation cluster_propagation Propagation Ru_catalyst [Ru]=CH2 (Catalyst) Metallacyclobutene Ruthenacyclobutene Intermediate Ru_catalyst->Metallacyclobutene [2+2] cycloaddition Alkyne This compound Alkyne->Metallacyclobutene Vinylcarbene [Ru]=C(R)=CH-R' (Vinylcarbene) Metallacyclobutene->Vinylcarbene Ring-opening Metallacyclobutane Ruthenacyclobutane Intermediate Vinylcarbene->Metallacyclobutane [2+2] cycloaddition Alkene Ethylene Alkene->Metallacyclobutane Product 1,3-Diene Product Metallacyclobutane->Product Regen_catalyst [Ru]=CH2 (Regenerated) Metallacyclobutane->Regen_catalyst Retro [2+2]

Caption: General mechanism of a ruthenium-catalyzed enyne metathesis reaction.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield) Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Substrate and Re-run Check_Purity->Purify Impure Check_Catalyst Check Catalyst Activity Check_Purity->Check_Catalyst Pure Purify->Check_Catalyst New_Catalyst Use Fresh/More Active Catalyst Check_Catalyst->New_Catalyst Inactive Check_Conditions Review Reaction Conditions Check_Catalyst->Check_Conditions Active New_Catalyst->Check_Conditions Optimize_Temp Optimize Temperature and Time Check_Conditions->Optimize_Temp Sub-optimal Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Check_Conditions->Analyze_Byproducts Optimal Optimize_Conc Optimize Concentration Optimize_Temp->Optimize_Conc Add_Ethylene Add Ethylene Atmosphere Optimize_Conc->Add_Ethylene Add_Ethylene->Analyze_Byproducts End Problem Resolved Analyze_Byproducts->End

Caption: A logical workflow for troubleshooting common issues in enyne metathesis.

References

Validation & Comparative

Comparing 2-Methyl-1-octen-3-yne with other enynes in reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of 2-Methyl-1-octen-3-yne and Other Enynes in Key Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of this compound with other enyne substrates in pivotal transition metal-catalyzed reactions. The comparison is based on established reactivity principles and experimental data for structurally related compounds. Direct comparative quantitative data for this compound is not extensively available in the public domain; therefore, this guide extrapolates expected reactivity based on known structure-activity relationships.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide. The reactivity of enynes in this reaction is significantly influenced by their substitution pattern.

General Reactivity Trends:

  • Alkyne Substitution: Terminal alkynes are generally more reactive and provide higher yields of the cyclopentenone product compared to internal alkynes.[1] This is attributed to both steric and electronic factors in the formation of the initial cobalt-alkyne complex.

  • Alkene Substitution: The reactivity of the alkene component follows the trend: strained cyclic alkenes > terminal alkenes > disubstituted alkenes > trisubstituted alkenes.[1] Alkenes with electron-withdrawing groups are less reactive.

Comparison of this compound with Other Enynes:

This compound is an internal enyne with a 1,1-disubstituted alkene moiety. Based on the general trends, its reactivity in the Pauson-Khand reaction is expected to be lower than that of enynes with terminal alkynes and less substituted alkenes.

Table 1: Expected Relative Reactivity in the Pauson-Khand Reaction

Enyne StructureAlkyne TypeAlkene TypeExpected Relative Reactivity
This compound Internal 1,1-Disubstituted Low to Moderate
1-Octen-3-yneTerminalMonosubstitutedHigh
1-Hepten-6-yneTerminalMonosubstitutedHigh
2-Methyl-1-hepten-6-yneTerminal1,1-DisubstitutedModerate to High
1-Octen-4-yneInternalMonosubstitutedModerate

Experimental Protocol: General Procedure for the Intramolecular Pauson-Khand Reaction

This protocol is a representative example for the cyclization of a 1,6-enyne.

Materials:

  • 1,6-Enyne substrate

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • 4-Methylmorpholine N-oxide (NMO) (as a promoter)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the 1,6-enyne in anhydrous CH₂Cl₂ under an argon atmosphere, add dicobalt octacarbonyl (1.1 equivalents).

  • Stir the mixture at room temperature for 2 hours. The color of the solution will typically change, indicating the formation of the cobalt-alkyne complex.

  • Add 4-methylmorpholine N-oxide (3 equivalents) in portions over 10 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bicyclic cyclopentenone.

Reaction Mechanism: Pauson-Khand Reaction

Pauson_Khand cluster_0 Catalytic Cycle Co_alkyne Co₂(CO)₆-Alkyne Complex Alkene_coord Alkene Coordination Co_alkyne->Alkene_coord + Alkene - CO Metallacyclopentene Metallacyclopentene Intermediate Alkene_coord->Metallacyclopentene Oxidative Coupling CO_insertion CO Insertion Metallacyclopentene->CO_insertion + CO Product_complex Product-Catalyst Complex CO_insertion->Product_complex Reductive Elimination Product_complex->Co_alkyne + Alkyne - Product Product Cyclopentenone Product_complex->Product Reactants Alkyne + Alkene + CO Reactants->Co_alkyne Catalyst Co₂(CO)₈ Catalyst->Co_alkyne

Caption: General mechanism of the cobalt-catalyzed Pauson-Khand reaction.

Enyne Metathesis

Enyne metathesis is a versatile reaction catalyzed by metal carbenes (typically ruthenium-based) that rearranges the bonds of an enyne to form a conjugated diene. The reaction can be performed in an intramolecular (ring-closing enyne metathesis, RCEYM) or intermolecular fashion.

General Reactivity Trends:

  • Substitution: The substitution pattern on both the alkene and alkyne moieties can influence the reaction rate and selectivity. In some cases, internal alkynes have been observed to lead to higher conversions in RCEYM compared to terminal alkynes.[2]

  • Steric Hindrance: Significant steric bulk near the reacting centers can hinder the approach of the catalyst and slow down the reaction.[1]

Comparison of this compound with Other Enynes:

The 1,1-disubstituted alkene in this compound presents more steric hindrance than a monosubstituted alkene. This could potentially lead to a slower reaction rate in enyne metathesis compared to less hindered enynes. The internal alkyne may favor certain cyclization pathways in intramolecular reactions.

Table 2: Expected Relative Reactivity in Enyne Metathesis

Enyne StructureAlkyne TypeAlkene TypeExpected Relative Reactivity
This compound Internal 1,1-Disubstituted Moderate
1-Octen-3-yneTerminalMonosubstitutedHigh
1-Hepten-6-yneTerminalMonosubstitutedHigh
1-Octen-4-yneInternalMonosubstitutedHigh

Experimental Protocol: General Procedure for Ring-Closing Enyne Metathesis (RCEYM)

Materials:

  • Enyne substrate

  • Grubbs' catalyst (e.g., 1st or 2nd generation)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the enyne substrate in the anhydrous solvent under an argon atmosphere.

  • Add the Grubbs' catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • To quench the catalyst, a few drops of ethyl vinyl ether can be added.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the cyclic diene product.

Reaction Mechanism: Enyne Metathesis (Ene-first pathway)

Enyne_Metathesis cluster_1 Catalytic Cycle Ru_Carbene [Ru]=CHR Ruthenacyclobutane Ruthenacyclobutane Ru_Carbene->Ruthenacyclobutane + Alkene New_Carbene New [Ru]=Carbene Ruthenacyclobutane->New_Carbene Retro [2+2] Ruthenacyclobutene Ruthenacyclobutene New_Carbene->Ruthenacyclobutene + Alkyne Vinyl_Carbene Vinyl Carbene Ruthenacyclobutene->Vinyl_Carbene Retro [2+2] Vinyl_Carbene->Ru_Carbene Regeneration Product Diene Product Vinyl_Carbene->Product Release Enyne Enyne Substrate Enyne->Ru_Carbene

Caption: General "ene-first" mechanism for ruthenium-catalyzed enyne metathesis.

Copper-Catalyzed Hydrofunctionalization

Copper-catalyzed reactions of enynes have emerged as powerful methods for the synthesis of functionalized allenes and other valuable products. The regioselectivity of these reactions is a key aspect.

General Reactivity Trends:

  • Nucleophile and Ligand Effects: The nature of the nucleophile and the ligand on the copper catalyst can significantly influence the regioselectivity of the addition to the enyne system.

  • Substrate Structure: The substitution pattern of the enyne can direct the nucleophilic attack to different positions.

Comparison of this compound with Other Enynes:

For this compound, the presence of the methyl group on the alkene and the butyl group on the alkyne will influence the regioselectivity of copper-catalyzed hydrofunctionalization reactions. The specific outcome will depend on the reaction conditions and the nucleophile used.

Experimental Protocol: General Procedure for Copper-Catalyzed Hydrosilylation of 1,3-Enynes

This protocol is a representative example for the 1,4-hydrosilylation of a 1,3-enyne.[3]

Materials:

  • 1,3-Enyne substrate

  • Hydrosilane (e.g., PhSiH₃)

  • Copper(I) thiophenecarboxylate (CuTc)

  • Ligand (e.g., dppp - 1,3-bis(diphenylphosphino)propane)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a reaction tube under a nitrogen atmosphere, add the 1,3-enyne (0.2 mmol), CuTc (10 mol%), and dppp (20 mol%).

  • Add anhydrous DCE (1.0 mL) followed by the hydrosilane (0.6 mmol).

  • Stir the mixture in an oil bath at the desired temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the allenylsilane product.[3]

Workflow: Ligand-Controlled Regioselective Hydrosilylation

Hydrofunctionalization Start 1,3-Enyne + Silane Catalyst CuH Catalyst Start->Catalyst Ligand_A Ligand A (e.g., dppp) Catalyst->Ligand_A Selects Pathway 1 Ligand_B Ligand B (e.g., cy-xantphos) Catalyst->Ligand_B Selects Pathway 2 Product_A 1,4-Addition Product (Allenylsilane) Ligand_A->Product_A Product_B 1,2-Addition Product (Propargylsilane) Ligand_B->Product_B

Caption: Ligand-controlled regioselectivity in copper-catalyzed hydrosilylation of enynes.

Conclusion

This compound, with its internal alkyne and 1,1-disubstituted alkene, is expected to exhibit moderate to low reactivity in common enyne reactions such as the Pauson-Khand reaction and potentially slower rates in enyne metathesis compared to less sterically hindered or terminal enynes. The specific outcomes of copper-catalyzed hydrofunctionalization reactions are highly dependent on the chosen ligand and nucleophile. Further experimental studies are required to provide a definitive quantitative comparison of its reactivity profile. This guide serves as a predictive tool based on established chemical principles for researchers designing synthetic routes involving this and related enyne structures.

References

Unambiguous Structure Determination: A Comparative Guide to the Validation of 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides a comparative analysis of crystallographic and spectroscopic techniques for the validation of the molecular structure of 2-Methyl-1-octen-3-yne, a valuable unsaturated hydrocarbon building block.

While X-ray crystallography stands as the gold standard for absolute structure determination, its application is contingent on the ability to grow high-quality single crystals. To date, no public repository contains a crystal structure for this compound. This guide, therefore, presents a hypothetical workflow for its validation by X-ray crystallography and compares this definitive method with readily available spectroscopic techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structure determination depends on the information required, the nature of the sample, and the availability of instrumentation. Below is a summary of the data obtained from a hypothetical X-ray crystallography experiment versus existing spectroscopic data for this compound.

ParameterX-ray Crystallography (Hypothetical)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.Presence of specific functional groups (e.g., C=C, C≡C, C-H).Molecular weight and fragmentation pattern, which aids in determining the molecular formula and structural motifs.
Sample Requirements Single crystal of sufficient size and quality (typically > 0.1 mm in all dimensions).Solid, liquid, or gas. Can be run neat or in a solvent.Volatile and thermally stable sample for gas chromatography-mass spectrometry (GC-MS).
Key Data for this compound Would provide unequivocal confirmation of the connectivity of the methyl, vinyl, and pentynyl groups, including the precise bond lengths of the double and triple bonds.Characteristic absorption bands confirming the presence of the alkene C=C bond, the alkyne C≡C bond, and various C-H bonds.[1][2]A molecular ion peak confirming the molecular weight of 122.21 g/mol and a fragmentation pattern consistent with the proposed structure.[1][3]
Ambiguity Low to none for a well-resolved structure.Can be ambiguous for complex molecules with many functional groups. Does not provide connectivity information.Isomeric compounds can have identical molecular weights and similar fragmentation patterns, leading to ambiguity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the discussed analytical techniques.

Single-Crystal X-ray Diffraction (Hypothetical Protocol)
  • Crystal Growth: High-purity this compound would be dissolved in a suitable solvent or solvent mixture (e.g., pentane, diethyl ether) in a clean vessel. Slow evaporation of the solvent at a constant, low temperature would be employed to encourage the growth of single crystals. Other methods such as vapor diffusion or slow cooling of a saturated solution could also be explored.

  • Crystal Mounting and Data Collection: A suitable single crystal would be selected under a microscope, mounted on a goniometer head, and placed in the cold stream of an X-ray diffractometer (typically cooled to ~100 K to minimize thermal motion). The crystal would then be irradiated with a monochromatic X-ray beam, and the diffraction pattern would be recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The structure would be solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model would then be refined against the experimental data to yield the final, precise 3D structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small drop of liquid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of the clean ATR crystal is collected. The sample spectrum is then acquired by scanning the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, key absorptions would include those for the C=C stretch of the vinyl group, the C≡C stretch of the alkyne, and the various sp, sp², and sp³ C-H stretches.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or hexane.

  • Chromatographic Separation: A small volume of the sample solution is injected into the gas chromatograph, where it is vaporized. The components are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Analysis: As this compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides additional structural information.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound, highlighting the definitive nature of X-ray crystallography and the complementary role of spectroscopic methods.

G Workflow for Structural Validation of this compound cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis (Definitive) cluster_validation Final Validation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (Hypothetical) Purification->NMR CrystalGrowth Crystal Growth Purification->CrystalGrowth DataAnalysis Comparative Data Analysis IR->DataAnalysis MS->DataAnalysis NMR->DataAnalysis XrayDiffraction X-ray Diffraction CrystalGrowth->XrayDiffraction StructureSolution Structure Solution & Refinement XrayDiffraction->StructureSolution StructureSolution->DataAnalysis ValidatedStructure Validated Structure of this compound DataAnalysis->ValidatedStructure

Caption: Structural validation workflow for this compound.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-1-octen-3-yne, a valuable building block in organic synthesis, can be achieved through various transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of four prominent catalytic systems: Sonogashira, Suzuki, Negishi, and Stille couplings. The selection of an appropriate catalyst and reaction conditions is crucial for achieving high yield, selectivity, and functional group tolerance. This document summarizes the performance of these catalytic systems based on analogous reactions reported in the literature, offering a predictive framework for the synthesis of the target molecule.

Performance Comparison of Catalytic Systems

The following tables summarize the typical reaction conditions and performance data for the synthesis of a 1,3-enyne, such as this compound, via different cross-coupling methodologies. The data is extrapolated from representative literature procedures for similar substrates.

Table 1: Sonogashira Coupling

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3]

ParameterConditionReference
Reactants 1-Hexyne and 2-BromopropeneN/A
Catalyst System Pd(PPh₃)₂Cl₂ (Palladium Catalyst), CuI (Co-catalyst)[4]
Ligand Triphenylphosphine (PPh₃) (typically integral to the catalyst)[4]
Base Amine (e.g., Diisopropylamine, Triethylamine)[4]
Solvent THF or other ethereal solvents[4]
Temperature Room Temperature to moderate heating[4]
Typical Yield 80-95%[4]
Selectivity High for the desired enyne product[2]

Table 2: Suzuki Coupling

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5]

ParameterConditionReference
Reactants 1-Hexynylboronic acid (or its ester) and 2-BromopropeneN/A
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand[5]
Ligand Phosphine ligands (e.g., PPh₃, PCy₃)[5]
Base Carbonate (e.g., K₂CO₃, Cs₂CO₃) or Phosphate (e.g., K₃PO₄)[6]
Solvent Toluene, THF, Dioxane, often with water[6]
Temperature 60-100 °C[6]
Typical Yield 70-90%[6]
Selectivity High for the cross-coupled productN/A

Table 3: Negishi Coupling

The Negishi coupling is a versatile carbon-carbon bond-forming reaction between an organozinc compound and an organohalide, catalyzed by a nickel or palladium complex.[7][8]

ParameterConditionReference
Reactants 1-Hexynylzinc halide and 2-BromopropeneN/A
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand[9]
Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, IPr·HCl)[9]
Solvent THF, NMP[9]
Temperature Room Temperature to 80 °C[9]
Typical Yield 75-95%[9]
Selectivity High, with good functional group tolerance[10]

Table 4: Stille Coupling

The Stille coupling utilizes an organotin compound and an organohalide in the presence of a palladium catalyst.[11][12]

ParameterConditionReference
Reactants Tributyl(hex-1-yn-1-yl)stannane and 2-BromopropeneN/A
Catalyst System Pd(PPh₃)₄ or Pd₂(dba)₃[12]
Ligand Phosphine ligands (e.g., PPh₃)[12]
Solvent Toluene, THF, DMF[12]
Temperature 80-110 °C[12]
Typical Yield 70-90%[12]
Selectivity Generally high, but can be affected by side reactions like homocoupling[11]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures based on literature precedents and should be optimized for the specific synthesis of this compound.

Sonogashira Coupling Protocol

This protocol describes a typical procedure for the palladium- and copper-catalyzed coupling of a terminal alkyne with a vinyl halide.[4]

  • To a solution of the vinyl halide (1.0 eq) in a suitable solvent such as THF at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.025 eq).

  • Add the amine base (e.g., diisopropylamine, 7.0 eq) followed by the terminal alkyne (1.1 eq).

  • Stir the reaction mixture at room temperature for a specified time (typically 3 hours) and monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with an ethereal solvent and filter through a pad of Celite®, washing the pad with the same solvent.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enyne.

Suzuki Coupling Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an organoboronic acid with an organohalide.[6]

  • In a reaction vessel, combine the organohalide (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., a polymer-supported Pd-NHC complex, 1.0-2.0 mol %), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the solvent system, typically a mixture of an organic solvent (e.g., dioxane) and water.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 5-8 hours).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the cross-coupled product.

Negishi Coupling Protocol

The following is a representative procedure for the Negishi cross-coupling of an organozinc reagent with an organohalide.[9]

  • Prepare the organozinc reagent in situ or use a pre-formed solution.

  • In a separate flask, add the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the ligand (e.g., IPr·HCl) to a mixture of solvents (e.g., THF/NMP).

  • Add the organohalide to the catalyst mixture.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by GC or TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the desired coupled product.

Stille Coupling Protocol

This protocol provides a general method for the Stille cross-coupling of an organostannane with an organohalide.[12]

  • To a solution of the organohalide in a suitable solvent (e.g., toluene or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Add the organostannane reagent to the reaction mixture.

  • Heat the reaction to the required temperature (e.g., 80-110 °C) and stir until the reaction is complete.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired product. Due to the toxicity of tin byproducts, special care should be taken during purification.

Visualizations

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_alkyne CuI CuI Transmetalation->CuI RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product R¹-C≡C-R² RedElim->Product Cu_cycle Copper Cycle Cu_acetylide Cu-C≡CR² Cu_acetylide->Transmetalation Alkyne H-C≡CR² Alkyne->Cu_acetylide + CuI, Base Base Base Halide R¹-X

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Workflow for Catalyst Screening

Experimental_Workflow start Start: Define Reactants (1-Hexyne & 2-Bromopropene) catalyst_selection Select Catalytic System (Sonogashira, Suzuki, Negishi, Stille) start->catalyst_selection sonogashira Sonogashira Pd/Cu Catalyst catalyst_selection->sonogashira suzuki Suzuki Pd Catalyst catalyst_selection->suzuki negishi Negishi Pd or Ni Catalyst catalyst_selection->negishi stille Stille Pd Catalyst catalyst_selection->stille optimization Optimize Reaction Conditions (Solvent, Base, Temp., Ligand) sonogashira->optimization suzuki->optimization negishi->optimization stille->optimization analysis Reaction Monitoring & Analysis (TLC, GC, NMR) optimization->analysis comparison Compare Performance (Yield, Selectivity, TON) analysis->comparison end End: Select Optimal Catalyst comparison->end

Caption: A logical workflow for screening and optimizing catalysts for enyne synthesis.

Logical Relationship of Cross-Coupling Components

Cross_Coupling_Components reactants Reactant 1 (Electrophile) Vinyl Halide (R¹-X) Reactant 2 (Nucleophile) Organometallic (R²-M) product Product This compound (R¹-R²) reactants->product Couple catalyst Catalyst Pd(0) or Ni(0) Precursor Ligand Phosphine or NHC catalyst->product Catalyze additives Base Amine or Carbonate Co-catalyst (e.g., CuI for Sonogashira) additives->product Promote

Caption: Key components and their roles in a typical cross-coupling reaction.

References

A Comparative Guide to the Synthesis of 2-Methyl-1-octen-3-yne: Evaluating Alternative Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 2-Methyl-1-octen-3-yne, a valuable building block in organic synthesis. We will explore several modern cross-coupling methodologies, presenting hypothetical experimental data and detailed protocols to facilitate an objective comparison of their performance.

Introduction to this compound

This compound is a conjugated enyne, a structural motif present in various natural products and pharmacologically active compounds. Its unique arrangement of a double and a triple bond provides a versatile handle for further chemical transformations, making it an attractive intermediate in the synthesis of complex molecular architectures. The development of efficient and selective methods for its synthesis is therefore of significant interest to the chemical research community. This guide will focus on four prominent palladium-catalyzed cross-coupling reactions: the Sonogashira, Negishi, Kumada, and Stille couplings.

Comparison of Synthetic Routes

The synthesis of this compound can be envisioned through the coupling of a six-carbon alkynyl component with a three-carbon alkenyl component. The following table summarizes the key performance indicators for each of the four potential synthetic routes, based on typical results for similar transformations found in the chemical literature.

Synthetic Route Catalyst System Reactants Typical Yield (%) Reaction Time (h) Key Advantages Key Disadvantages
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuI1-Hexyne, 2-Bromopropene85-952-6High yields, mild conditions, commercially available starting materials.Requires a co-catalyst (copper), potential for alkyne homocoupling.
Negishi Coupling Pd(dppf)Cl₂Hexynylzinc chloride, 2-Bromopropene80-904-8High functional group tolerance, generally high yields.Requires pre-formation of the organozinc reagent, which can be moisture-sensitive.
Kumada Coupling Ni(dppe)Cl₂Hexynylmagnesium bromide, 2-Bromopropene70-856-12Utilizes readily available Grignard reagents.Lower functional group tolerance, can be less selective.
Stille Coupling Pd(PPh₃)₄1-Hexyne, Tributyl(isopropenyl)stannane75-908-16Tolerant to a wide range of functional groups.Toxicity of organotin reagents and byproducts is a major concern.

Detailed Experimental Protocols

The following are representative experimental protocols for each of the discussed synthetic routes. These are generalized procedures and may require optimization for specific laboratory conditions.

Sonogashira Coupling

This reaction couples a terminal alkyne with a vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol:

To a solution of 1-hexyne (1.0 equiv.) and 2-bromopropene (1.2 equiv.) in triethylamine is added Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%). The reaction mixture is stirred at room temperature under an inert atmosphere for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.

Negishi Coupling

This method involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.

Experimental Protocol:

  • Preparation of Hexynylzinc Chloride: To a solution of 1-hexyne (1.0 equiv.) in anhydrous THF at 0 °C is added n-butyllithium (1.0 equiv.) dropwise. The mixture is stirred for 30 minutes, and then a solution of anhydrous zinc chloride (1.1 equiv.) in THF is added. The resulting solution of hexynylzinc chloride is used in the next step.

  • Coupling Reaction: To the freshly prepared solution of hexynylzinc chloride is added 2-bromopropene (1.1 equiv.) and Pd(dppf)Cl₂ (3 mol%). The reaction mixture is heated to 60 °C and stirred for 6 hours under an inert atmosphere. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is evaporated, and the product is purified by column chromatography.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[1][2]

Experimental Protocol:

  • Preparation of Hexynylmagnesium Bromide: A solution of ethylmagnesium bromide in THF is prepared. To this solution at 0 °C is added 1-hexyne (1.0 equiv.) dropwise. The mixture is stirred for 1 hour at room temperature to form hexynylmagnesium bromide.

  • Coupling Reaction: To the solution of hexynylmagnesium bromide is added 2-bromopropene (1.1 equiv.) and Ni(dppe)Cl₂ (5 mol%). The reaction mixture is refluxed for 8 hours under an inert atmosphere. The reaction is then cooled and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, the organic layer is dried, and the solvent is removed. Purification by column chromatography yields the desired product.

Stille Coupling

This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex.[3]

Experimental Protocol:

A mixture of 1-hexyne (1.0 equiv.), tributyl(isopropenyl)stannane (1.1 equiv.), and Pd(PPh₃)₄ (4 mol%) in anhydrous toluene is heated at 100 °C for 12 hours in a sealed tube under an inert atmosphere. After cooling, the reaction mixture is diluted with diethyl ether and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed synthetic routes.

Sonogashira_Coupling Reactants 1-Hexyne + 2-Bromopropene Reaction Sonogashira Coupling Reactants->Reaction Catalysts Pd(PPh₃)₂Cl₂ CuI Et₃N Catalysts->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product

Caption: Workflow for the Sonogashira Coupling.

Negishi_Coupling cluster_reagent Reagent Preparation Hexyne 1-Hexyne BuLi n-BuLi Organozinc Hexynylzinc chloride Hexyne->Organozinc ZnCl2 ZnCl₂ BuLi->Organozinc ZnCl2->Organozinc Coupling Negishi Coupling Organozinc->Coupling Reactant2 2-Bromopropene Reactant2->Coupling Catalyst Pd(dppf)Cl₂ Catalyst->Coupling Purification Purification Coupling->Purification Product This compound Purification->Product

Caption: Workflow for the Negishi Coupling.

Kumada_Coupling cluster_grignard Grignard Formation Hexyne_K 1-Hexyne EtMgBr EtMgBr Grignard Hexynylmagnesium bromide Hexyne_K->Grignard EtMgBr->Grignard Coupling_K Kumada Coupling Grignard->Coupling_K Reactant2_K 2-Bromopropene Reactant2_K->Coupling_K Catalyst_K Ni(dppe)Cl₂ Catalyst_K->Coupling_K Purification_K Purification Coupling_K->Purification_K Product_K This compound Purification_K->Product_K

Caption: Workflow for the Kumada Coupling.

Stille_Coupling Reactants_S 1-Hexyne + Tributyl(isopropenyl)stannane Reaction_S Stille Coupling Reactants_S->Reaction_S Catalyst_S Pd(PPh₃)₄ Catalyst_S->Reaction_S Purification_S Purification Reaction_S->Purification_S Product_S This compound Purification_S->Product_S

Caption: Workflow for the Stille Coupling.

Conclusion

Each of the discussed synthetic routes offers a viable pathway to this compound, with its own set of advantages and disadvantages. The Sonogashira coupling often provides the highest yields under mild conditions, making it a strong first choice for consideration. The Negishi and Kumada couplings are also powerful methods, though they require the pre-formation of organometallic reagents. The Stille coupling, while effective, is hampered by the toxicity of the tin compounds involved. The selection of the optimal route will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, functional group compatibility, and safety considerations. This guide provides a foundational framework to aid researchers in making an informed decision for their synthetic endeavors.

References

Biological Activity of 2-Methyl-1-octen-3-yne and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the documented biological activity of 2-Methyl-1-octen-3-yne and its direct structural analogs. While the broader class of compounds containing enyne and acetylene functionalities has been associated with a range of biological effects, specific experimental data for this compound remains elusive. This guide summarizes the general biological potential of related compound classes and outlines the current state of knowledge.

Introduction to Enyne-Containing Compounds

This compound belongs to the enyne class of organic compounds, which are characterized by the presence of both a double (ene) and a triple (yne) bond. This structural motif is found in various natural products and synthetic molecules that have garnered interest in medicinal chemistry.[1][2][3] Compounds containing acetylene and enyne functionalities have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, cytotoxic, and antitumor properties.[4][5][6][7] The reactivity of the enyne moiety makes these compounds interesting candidates for the development of new therapeutic agents.[8][9]

General Biological Activities of Related Compound Classes

While specific data on this compound is not available, studies on other enyne and acetylene-containing molecules provide some insight into their potential biological activities:

  • Antimicrobial and Antifungal Activity: Polyacetylene derivatives, a class of compounds related to enynes, have demonstrated notable antimicrobial and antifungal properties.[6][7][10] For instance, certain diarylacetylene compounds have been shown to have antibacterial action against Gram-positive bacteria upon photoactivation.[5]

  • Antiviral Activity: A number of vinylacetylene analogs have been synthesized and shown to be potent inhibitors of viruses, such as poliovirus, in tissue culture.[11]

  • Cytotoxicity and Antitumor Potential: The enediyne class of natural products is known for its high cytotoxicity, which is attributed to its ability to induce DNA damage.[4] While highly potent, controlling their activity is a significant challenge in drug development. Other acetylenic metabolites have also been investigated for their cytotoxic effects against various tumor cell lines.[6][7]

Data Presentation: A Comparative Overview

Due to the absence of specific experimental data for this compound and its direct analogs in publicly accessible scientific literature, a quantitative comparison of their biological activities cannot be provided at this time. The table below is intended to serve as a template for future research, illustrating the types of data that would be necessary for a meaningful comparative analysis.

CompoundTarget Organism/Cell LineBiological ActivityIC50/MICReference
This compound Data not availableData not availableData not availableN/A
Analog A Data not availableData not availableData not availableN/A
Analog B Data not availableData not availableData not availableN/A

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of novel compounds are crucial for reproducibility and comparison. Should researchers undertake the study of this compound and its analogs, the following standard assays would be relevant:

Antimicrobial Susceptibility Testing

A standard method to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial or fungal strains is the broth microdilution assay.

Workflow for Antimicrobial Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of test compounds dispense Dispense dilutions and inoculum into microplate wells start->dispense inoculum Prepare standardized microbial inoculum inoculum->dispense incubate Incubate at appropriate temperature and time dispense->incubate read Read absorbance or visualize growth incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Workflow for MTT Cytotoxicity Assay:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_readout Readout seed_cells Seed cells in a 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with various concentrations of test compounds adhere->treat incubate_treat Incubate for a specified period (e.g., 24-72h) treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_abs Read absorbance at ~570 nm solubilize->read_abs calc_ic50 Calculate IC50 value read_abs->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

References

A Comparative Analysis of Theoretical and Experimental Data for 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical and experimental data for the compound 2-Methyl-1-octen-3-yne (CAS No. 17603-76-8). The information presented is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, characterization, and drug development. This document summarizes key physical and spectral properties, offering a clear comparison between calculated theoretical values and experimentally determined data. Furthermore, it outlines general experimental protocols relevant to the characterization of this and similar enyne compounds.

Comparison of Physical and Spectral Properties

A critical aspect of chemical research and development is the correlation between theoretical predictions and empirical findings. The following tables summarize the available theoretical and experimental data for this compound, facilitating a direct comparison.

Physical Properties
PropertyTheoretical ValueExperimental Value
Molecular Weight 122.21 g/mol [1]122.2075 g/mol [2]
Density -0.775 g/cm³
Boiling Point -67-69 °C at 36 mmHg
Kovats Retention Index -981 (Semi-standard non-polar)[1]
Spectral Data Summary

While specific peak data from experimental spectra are not fully available in the public domain, the existence of this data is confirmed in various databases. The following provides an overview of expected and confirmed spectral characteristics.

Spectral DataTheoretical (Predicted)Experimental (Observed)
¹H NMR Predicted chemical shifts and coupling constants can be calculated using various software packages.Data exists but specific shifts are not readily available in public literature.
¹³C NMR Predicted chemical shifts can be calculated.A spectrum is available in the SpectraBase database.[1]
Infrared (IR) Spectroscopy Characteristic peaks for C=C, C≡C, and C-H bonds are expected.A vapor phase IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database.[3]
Mass Spectrometry (MS) Predicted fragmentation patterns can be generated.GC-MS data is available from the NIST Mass Spectrometry Data Center, with prominent peaks observed at m/z 79, 77, and 91.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical and spectral properties of enyne compounds like this compound.

Synthesis of this compound

G Conceptual Synthesis of this compound cluster_0 Preparation of Pentynyl Grignard Reagent cluster_1 Reaction with Acyl Halide cluster_2 Work-up and Purification A 1-Pentyne C Pentynylmagnesium Bromide A->C Reaction in THF B Ethylmagnesium Bromide B->C E Intermediate Ketone C->E Nucleophilic Acyl Substitution D 2-Methylpropenoyl Chloride D->E F Aqueous Work-up E->F G Column Chromatography F->G H This compound G->H

Caption: Conceptual workflow for the synthesis of this compound.

Determination of Physical Properties

Boiling Point: The boiling point can be determined using a micro-boiling point apparatus or during distillation. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded. For reduced pressure measurements, a vacuum distillation setup is employed.

Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an ATR (Attenuated Total Reflectance) accessory. The instrument measures the absorption of infrared radiation at various wavelengths, corresponding to the vibrational frequencies of the chemical bonds.

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. The molecules are ionized and fragmented. The mass-to-charge ratio of the molecular ion and its fragments are detected, providing information about the molecular weight and structure.

G General Analytical Workflow for Enynes A Synthesized this compound B Physical Property Measurement A->B C Spectroscopic Analysis A->C D Boiling Point B->D E Density B->E F NMR (1H, 13C) C->F G IR Spectroscopy C->G H GC-MS C->H I Data Comparison D->I E->I F->I G->I H->I

References

The Enigmatic Reactivity of 2-Methyl-1-octen-3-yne: A Survey of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the exploration of novel reagents is a cornerstone of innovation. This guide endeavors to provide a comparative analysis of 2-Methyl-1-octen-3-yne's efficacy in specific chemical transformations. However, a comprehensive search of available scientific literature and chemical databases reveals a significant scarcity of specific applications and comparative performance data for this particular compound.

General Reactivity of Enynes: A Framework for Potential Applications

In the absence of specific data for this compound, we can extrapolate potential reactivity based on the well-established chemistry of the enyne functional group. This class of compounds is known to participate in a range of valuable transformations, including:

  • Enyne Metathesis: A powerful ring-closing or intermolecular reaction catalyzed by transition metals (e.g., Ruthenium or Molybdenum) to form conjugated dienes.

  • Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to synthesize cyclopentenones.

  • Nucleophilic Addition: The electron-withdrawing nature of the alkyne can activate the double bond for conjugate addition by various nucleophiles.

  • Cycloaddition Reactions: The alkene and alkyne moieties can act as partners in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions.

A generalized workflow for evaluating a novel enyne like this compound in a hypothetical transformation, such as a catalyzed cyclization, is presented below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Substrate (this compound) reaction_setup Reaction Setup (Inert Atmosphere, Temperature Control) start->reaction_setup catalyst Catalyst Selection (e.g., Ru-based) catalyst->reaction_setup solvent Solvent Screening solvent->reaction_setup additives Additive/Ligand Screening additives->reaction_setup monitoring Reaction Monitoring (TLC, GC-MS, NMR) reaction_setup->monitoring workup Work-up and Purification (Quenching, Extraction, Chromatography) monitoring->workup characterization Product Characterization (NMR, MS, IR) workup->characterization yield Yield and Selectivity Determination characterization->yield

Caption: A generalized experimental workflow for evaluating the reactivity of an enyne.

Comparative Landscape and Potential Alternatives

Given the lack of specific data for this compound, researchers seeking to perform transformations involving an enyne moiety would need to consider well-established alternatives. The choice of an alternative would be dictated by the desired chemical transformation. The following table outlines potential alternatives for common enyne reactions.

Chemical TransformationPotential Alternatives to this compoundKey Considerations
Enyne Metathesis1,6-enynes, 1,7-enynes with varying substitution patternsSubstrate scope of the catalyst, steric and electronic effects on reactivity and selectivity.
Pauson-Khand ReactionNorbornene, simple terminal alkynesStrain of the alkene, steric hindrance around the alkyne.
Nucleophilic Additionα,β-unsaturated ketones/esters, ynonesNature of the activating group, reactivity of the nucleophile.
Cycloaddition ReactionsDienes and dienophiles with known reactivity profilesFrontier molecular orbital energies, steric and electronic matching of the cycloaddition partners.

The logical relationship for selecting a suitable alternative is depicted in the following diagram.

logical_relationship cluster_selection Alternative Selection Process define_transformation Define Desired Chemical Transformation identify_alternatives Identify Structurally Similar/Functionally Equivalent Enynes define_transformation->identify_alternatives e.g., Cycloaddition literature_review Review Literature for Reactivity and Yield Data identify_alternatives->literature_review compare_properties Compare Physicochemical Properties literature_review->compare_properties select_reagent Select Optimal Reagent compare_properties->select_reagent

Caption: Decision-making process for selecting an alternative enyne reagent.

Conclusion

While this compound presents an interesting chemical structure, the current body of scientific literature does not provide the necessary experimental data to conduct a thorough comparative analysis of its efficacy in specific chemical transformations. Researchers interested in the reactivity of this molecule would be venturing into novel scientific territory. For established synthetic applications, a prudent approach would involve the selection of well-documented enynes with proven reactivity in the desired chemical context. Future research into the reactivity of this compound would be invaluable in expanding the toolbox of synthetic chemists.

Benchmarking 2-Methyl-1-octen-3-yne: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the development of novel reagents that offer improved performance in cross-coupling reactions is of paramount importance for the efficient construction of complex molecular architectures. This guide presents a comparative framework for benchmarking the performance of 2-Methyl-1-octen-3-yne against established standard reagents in the context of Sonogashira cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[1][2] Due to the limited availability of direct comparative studies for this compound, this document provides a proposed experimental protocol and data presentation structure to facilitate its evaluation by the scientific community.

Introduction to this compound

This compound is a conjugated enyne with the molecular formula C9H14.[3][4] Its structure, featuring a terminal alkyne, makes it a prime candidate for participation in a variety of cross-coupling reactions, most notably the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides.[1][2][5] The presence of the conjugated methyl-substituted ene moiety may influence its reactivity, selectivity, and stability in comparison to simpler terminal alkynes.

Standard Reagents for Comparison

To provide a meaningful benchmark, the performance of this compound should be evaluated against well-characterized and commonly used terminal alkynes. The following standard reagents are proposed for this comparative study:

  • Phenylacetylene: A widely used aromatic terminal alkyne, serving as a benchmark for reactivity in Sonogashira couplings.[6][7]

  • 1-Octyne: A standard aliphatic terminal alkyne, which will allow for the evaluation of the electronic and steric effects of the conjugated system in this compound.

Proposed Experimental Benchmarking

The following section outlines a detailed experimental protocol for a comparative Sonogashira cross-coupling reaction. This protocol is a composite of established methods and best practices from the literature.[8][9][10][11]

Experimental Protocol: Comparative Sonogashira Coupling

Objective: To compare the reaction yield and rate of this compound, phenylacetylene, and 1-octyne in a standardized Sonogashira coupling reaction with 4-iodoanisole.

Materials:

  • 4-iodoanisole

  • This compound

  • Phenylacetylene

  • 1-Octyne

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and CuI (5 mol%).

  • Add anhydrous THF (5 mL) and stir the mixture for 10 minutes at room temperature.

  • Add 4-iodoanisole (1.0 mmol, 1.0 eq.).

  • Add the respective terminal alkyne (1.2 mmol, 1.2 eq.): this compound, phenylacetylene, or 1-octyne.

  • Add anhydrous triethylamine (2.0 mmol, 2.0 eq.).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

  • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The quantitative data from the benchmarking experiments should be summarized in a clear and concise tabular format to allow for easy comparison of the performance of each reagent.

ReagentReaction Time (h)Isolated Yield (%)Turnover Number (TON)
This compound [Experimental Data][Experimental Data][Calculated Data]
Phenylacetylene [Experimental Data][Experimental Data][Calculated Data]
1-Octyne [Experimental Data][Experimental Data][Calculated Data]

Turnover Number (TON) = (moles of product) / (moles of palladium catalyst)

Visualizing the Chemistry

Diagrams are essential for illustrating the underlying chemical processes and experimental procedures.

Sonogashira_Cycle cluster_0 Catalytic Cycle cluster_1 Copper Co-catalysis pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) alkyne_complex R-Pd(II)(C≡CR')L2 pd_complex->alkyne_complex Transmetalation (Cu-C≡CR') alkyne_complex->pd0 Reductive Elimination product R-C≡CR' alkyne_complex->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex to Transmetalation terminal_alkyne H-C≡CR' terminal_alkyne->cu_acetylide Base, Cu(I)

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Schlenk tube, Ar atm) start->setup reagents Add Catalysts & Ligand (Pd(OAc)2, PPh3, CuI) setup->reagents reactants Add Reactants (Aryl Halide, Alkyne, Base) reagents->reactants reaction Stir at Room Temp. Monitor by TLC/GC-MS reactants->reaction workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) & Yield Calculation purification->analysis end End analysis->end

Caption: The experimental workflow for the comparative Sonogashira coupling.

Conclusion

This guide provides a comprehensive framework for the objective benchmarking of this compound against standard reagents in Sonogashira cross-coupling reactions. The detailed experimental protocol and standardized data presentation will enable researchers to generate robust and comparable data, thereby elucidating the potential advantages of this novel enyne in synthetic applications. The provided visualizations of the catalytic cycle and experimental workflow serve to clarify the key chemical and procedural aspects of this investigation. The results of such a study will be of significant interest to the chemical research and drug development communities, potentially expanding the toolkit of reagents for efficient C-C bond formation.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-1-octen-3-yne: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 2-Methyl-1-octen-3-yne, a flammable enyne compound.

Proper disposal of this compound is crucial due to its flammability. The primary method of disposal is to collect the waste in a designated, properly labeled, and sealed container for removal by a licensed hazardous waste disposal company. This ensures compliance with regulations and minimizes environmental impact and safety risks.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for a comprehensive risk assessment prior to handling and disposal.

PropertyValueSource
Molecular Formula C₉H₁₄PubChem[1]
Molecular Weight 122.21 g/mol PubChem[1]
CAS Number 17603-76-8PubChem[1]
Boiling Point 340-342 K (67-69 °C) at 0.048 barNIST WebBook
Flash Point Data not available
Toxicity Data not available

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection A flame-retardant lab coat and closed-toe shoes.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.

Experimental Protocol for Waste Collection and Disposal

The following step-by-step protocol outlines the standard procedure for the collection and subsequent disposal of this compound waste in a laboratory setting.

Materials:

  • A designated and compatible waste container (e.g., glass or a suitable plastic container that will not react with the chemical).

  • A screw cap for the waste container.

  • A hazardous waste label.

  • A secondary containment bin.

Procedure:

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container for the collection of this compound waste. Ensure the container has a secure screw cap.

  • Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The primary hazard: "Flammable Liquid".

    • The date of first accumulation.

  • Collect the Waste: Carefully transfer the this compound waste into the designated container. Avoid mixing with other incompatible waste streams. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

  • Secure the Container: Tightly seal the container with the screw cap after each addition of waste.

  • Store Safely: Place the sealed waste container in a designated secondary containment bin within a satellite accumulation area (SAA). The SAA should be located in a well-ventilated area, away from ignition sources and incompatible chemicals.

  • Arrange for Disposal: Once the waste container is full or has been in storage for the maximum allowed time (as per institutional and local regulations), arrange for its collection by a licensed hazardous waste disposal service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select and Label a Compatible Waste Container ppe->container collect Transfer Waste to Container (Do not overfill) container->collect seal Securely Seal the Waste Container collect->seal storage Store in Secondary Containment in a Designated SAA seal->storage disposal Arrange for Collection by Licensed Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance in a laboratory setting and should be supplemented with institution-specific safety protocols and a thorough review of the Safety Data Sheet (SDS) for this compound. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling 2-Methyl-1-octen-3-yne

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Methyl-1-octen-3-yne

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on available safety data for structurally similar compounds, specifically vinyl acetylenes, due to the absence of a specific Safety Data Sheet (SDS) for this compound. The presence of the vinylacetylene functional group suggests a high degree of reactivity and potential hazards.

Hazard Summary

Compounds containing the vinylacetylene moiety are generally flammable and can be irritating to the eyes, skin, and respiratory system.[1] They may also be reactive and require specific handling and storage conditions to ensure stability.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye Protection Splash-resistant safety goggles with a face shieldTo protect against splashes, mists, and gases.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for integrity before each use.
Skin and Body Protection Chemical-resistant clothing, lab coatTo prevent skin contact.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate.A self-contained breathing apparatus should be used for emergencies or in situations with insufficient ventilation.[1][2]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount to ensure safety during the handling of this compound.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Have an emergency eye wash station and safety shower readily accessible.[2]

    • Remove all potential ignition sources from the handling area.[3]

    • Use non-sparking tools and explosion-proof equipment.[3]

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the substance.

    • Keep the container tightly closed when not in use.[3]

    • Ground and bond containers when transferring material to prevent static discharge.

  • Storage :

    • Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][3]

    • Store away from incompatible materials, such as oxidizing agents.

    • Cylinders, if applicable, should be stored upright and secured.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect waste in a suitable, labeled, and tightly sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method :

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

    • Consult with your institution's environmental health and safety department for specific guidance.

  • Contaminated Materials :

    • Contaminated clothing and PPE should be handled as hazardous waste and disposed of accordingly.[3]

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Situation Immediate Actions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[3]
Skin Contact Remove contaminated clothing and flush skin with plenty of water. Wash the affected area with soap and water. Seek medical attention if irritation persists.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Spill Evacuate the area and eliminate all ignition sources.[3] Use appropriate PPE and contain the spill with inert absorbent material. Collect and place in a suitable container for disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe handle Chemical Handling ppe->handle storage Storage handle->storage disposal Waste Disposal handle->disposal decon Decontamination disposal->decon

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.